Ckd-516
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAUXCMEQTWLQZ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154196 | |
| Record name | CKD-516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240321-53-2 | |
| Record name | CKD-516 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240321532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CKD-516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALECOBULIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9QE0TM5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CKD-516: A Technical Guide to its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CKD-516 is a promising anti-cancer agent identified as a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA). Its mechanism of action in endothelial cells, the fundamental components of the vasculature, is critical to its therapeutic effect. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects on endothelial cells. The core of its action lies in the disruption of microtubule dynamics through the inhibition of histone deacetylase 6 (HDAC6), leading to a cascade of events that impair endothelial cell function and compromise tumor vasculature. This guide synthesizes available preclinical data, details key experimental protocols for investigating its mechanism, and presents signaling pathways and experimental workflows through structured diagrams.
Core Mechanism of Action: HDAC6 Inhibition and Microtubule Disruption
This compound's primary mechanism of action in endothelial cells is the selective inhibition of Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb histone deacetylase that is predominantly located in the cytoplasm and plays a crucial role in regulating various cellular processes by deacetylating non-histone proteins. One of its major substrates is α-tubulin , a key component of microtubules.
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin . This post-translational modification alters the stability and dynamics of microtubules. In Human Umbilical Vein Endothelial Cells (HUVECs), treatment with this compound has been shown to disrupt tubulin assembly, leading to microtubule dysfunction[1]. This fundamental disruption of the endothelial cytoskeleton is the initiating event that leads to the drug's potent anti-angiogenic and vascular-disrupting effects. Furthermore, studies have indicated that this compound can also decrease the mRNA expression of both α- and β-tubulin in HUVECs, further contributing to the breakdown of the microtubule network[1].
The consequences of this microtubule disruption are profound for endothelial cell function, leading to:
-
Impaired Cell Migration: The dynamic nature of the microtubule cytoskeleton is essential for cell motility. By disrupting this, this compound inhibits the ability of endothelial cells to migrate, a critical step in the formation of new blood vessels (angiogenesis).
-
Inhibition of Tube Formation: Angiogenesis involves the organization of endothelial cells into three-dimensional tubular structures. The cytoskeletal instability induced by this compound prevents endothelial cells from forming these capillary-like networks.
-
Increased Endothelial Permeability: The integrity of the endothelial barrier is dependent on a stable cytoskeleton. Disruption of microtubules can lead to changes in cell shape and the weakening of cell-cell junctions, resulting in increased vascular permeability. This is a hallmark of vascular disrupting agents, leading to a rapid shutdown of blood flow within tumors.
-
Cell Cycle Arrest: Microtubules form the mitotic spindle, which is essential for cell division. By interfering with microtubule function, this compound can cause cell cycle arrest, thereby inhibiting the proliferation of endothelial cells.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and effects of this compound and other relevant HDAC6 inhibitors on endothelial cells.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 | Cell Line/System | Reference |
| CKD-506¹ | HDAC6 | ~5 nM | Enzyme Assay | [2] (from previous search) |
| CKD-506¹ | HDAC1 | 2000-5000 nM | Enzyme Assay | [2] (from previous search) |
| CKD-506¹ | HDAC2 | 2000-5000 nM | Enzyme Assay | [2] (from previous search) |
| This compound | - | 10 nM (concentration used) | HUVECs | [1] |
¹CKD-506 is a closely related selective HDAC6 inhibitor, and its data provides strong evidence for the selectivity of this class of compounds.
Table 2: Functional Effects of HDAC6 Inhibition on Endothelial Cells
| Assay | Compound | Effect | Quantitative Data | Cell Line | Reference |
| α-tubulin Acetylation | CKD-506 | Increased Acetylation | Effective from 30 nM | Human PBMCs | [2] (from previous search) |
| Microtubule Network | This compound | Disruption | Observed at 10 nM | HUVECs | [1] |
| Tubulin mRNA Expression | This compound | Decreased Expression | Observed at 10 nM (at 4h) | HUVECs | [1] |
| Cell Migration | Roscovitine (CDK5 inhibitor) | Inhibition | 20% inhibition at 10 µM, 67% at 30 µM | HUVECs | [3] |
| Tube Formation | HDAC6 Knockdown | Inhibition | Attenuated BMP9-stimulated tube formation | HUVECs | [4] |
| Vascular Permeability | This compound | Vascular Shutdown | 39.9% decrease in K-trans at 4h | Rabbit VX2 Tumor Model | [5] |
Signaling Pathways and Visualizations
The mechanism of this compound action involves a direct signaling cascade from drug binding to cytoskeletal disruption.
Caption: Signaling pathway of this compound in endothelial cells.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on endothelial cells.
Western Blot Analysis of α-Tubulin Acetylation
This protocol details the steps to quantify the level of acetylated α-tubulin in endothelial cells following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands for acetylated α-tubulin and normalize to the total α-tubulin loading control.
Caption: Experimental workflow for Western Blot analysis.
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO
-
Culture plates (e.g., 24-well)
-
Pipette tips for creating the "wound"
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound or DMSO.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.
Caption: Workflow for the wound healing migration assay.
Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (low serum)
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
DMSO
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Coat a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs onto the coated plate in a low-serum medium containing various concentrations of this compound or DMSO.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Image Acquisition: Capture images of the formed tubular networks.
-
Quantification: Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Caption: Workflow for the endothelial cell tube formation assay.
Conclusion
The mechanism of action of this compound in endothelial cells is centered on its potent and selective inhibition of HDAC6. This leads to the hyperacetylation of α-tubulin, causing significant disruption to the microtubule cytoskeleton. The resulting impairment of crucial endothelial cell functions, including migration, proliferation, and the ability to form vascular networks, underlies its efficacy as a vascular disrupting agent. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other agents targeting the endothelial cytoskeleton for cancer therapy.
References
- 1. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent Kinase 5 Regulates Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Enhances Endoglin Expression through Deacetylation of Transcription Factor SP1, Potentiating BMP9-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
Unraveling the Mechanism of CKD-516: A Technical Guide to its Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of CKD-516, a promising anti-cancer agent. By delving into its mode of action as a potent tubulin polymerization inhibitor, this document provides a comprehensive overview of its biochemical effects, cellular consequences, and preclinical efficacy.
Introduction to this compound
This compound is a water-soluble L-valine prodrug of S-516, a benzophenone derivative.[1][2] Upon administration, this compound is converted to its active metabolite, S-516, which exhibits a dual mechanism of action: direct cytotoxicity to cancer cells through inhibition of tubulin polymerization and disruption of tumor vasculature.[1][2][3][4] This dual functionality positions this compound as a promising candidate in oncology, particularly for solid tumors.[3][5]
Core Mechanism: Inhibition of Tubulin Polymerization
The primary anti-cancer activity of S-516 stems from its ability to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
S-516 binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][6] This disruption of microtubule formation leads to a cascade of cellular events culminating in apoptotic cell death. The inhibition of tubulin polymerization by S-516 is concentration-dependent.[6]
Quantitative Analysis of Tubulin Polymerization Inhibition
The inhibitory potency of S-516 on tubulin polymerization has been quantified in various studies.
| Compound | Assay | IC50 Value | Reference |
| S-516 | Tubulin Polymerization Inhibition | 4.3 µM | [7] |
| S-516 | Tubulin Polymerization Inhibition | 4.29 µM | [8] |
Cellular Consequences of Tubulin Polymerization Inhibition
The disruption of microtubule dynamics by S-516 triggers several key cellular responses:
-
Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation, S-516 induces cell cycle arrest at the G2/M phase.[1][2][3][7] This arrest prevents cancer cells from completing mitosis and proliferating.
-
Apoptosis: Prolonged G2/M arrest ultimately leads to the activation of the apoptotic pathway, resulting in programmed cell death.[1][2][4]
-
Vascular Disruption: S-516 also targets the endothelial cells of tumor blood vessels, leading to a breakdown of the tumor vasculature.[1][4] This vascular-disrupting agent (VDA) activity cuts off the nutrient and oxygen supply to the tumor, causing extensive central necrosis.[8]
In Vitro Cytotoxicity of S-516
The cytotoxic effects of S-516 have been evaluated across a range of cancer cell lines, including those with multidrug resistance.
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 4.8 | [8] |
| HCT116 | Human Colorectal Carcinoma | 42.8 | [8] |
| HCT15 | Human Colorectal Carcinoma (P-gp overexpressing) | 24.9 | [8] |
| HL60 | Human Promyelocytic Leukemia | 5 | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound and S-516.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.
-
The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in optical density (OD) at 340 nm over time.
-
Test compounds, such as S-516, are added to the reaction mixture to assess their inhibitory effect on tubulin polymerization.
-
The rate and extent of polymerization are compared between treated and untreated samples to determine the IC50 value of the compound.
Cell Cycle Analysis
This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment with S-516.
Methodology:
-
Cancer cells are seeded and allowed to adhere overnight.
-
The cells are then treated with various concentrations of S-516 for a specified period (e.g., 16-24 hours).
-
Following treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are then washed and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal or oral routes, according to a specific dosing schedule. The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis to assess necrosis, apoptosis, and effects on tumor vasculature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the key experimental protocols.
Caption: Mechanism of Action of this compound.
Caption: Key Experimental Workflows.
Conclusion
This compound, through its active metabolite S-516, presents a robust dual mechanism for combating cancer. Its potent inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in tumor cells, while its vascular disrupting activity compromises the tumor's blood supply. The preclinical data strongly support its continued investigation as a valuable therapeutic agent in the treatment of solid tumors. This guide provides a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.
References
- 1. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Valecobulin (CKD-516): A Technical Guide to a Novel Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valecobulin (CKD-516) is a promising, orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, S-516. As a potent inhibitor of β-tubulin polymerization, Valecobulin functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the established tumor vasculature. This leads to a rapid reduction in blood flow, inducing extensive tumor necrosis. Concurrently, by disrupting microtubule dynamics in cancer cells, Valecobulin induces a G2/M cell cycle arrest, culminating in apoptosis. This dual mechanism of action, targeting both the tumor's blood supply and the cancer cells directly, makes Valecobulin a compelling candidate for cancer therapy, both as a monotherapy and in combination with other anticancer agents. This guide provides an in-depth overview of the preclinical and clinical data on Valecobulin, detailed experimental protocols, and a summary of the underlying signaling pathways.
Mechanism of Action
Valecobulin's primary mechanism of action is the inhibition of tubulin polymerization. Its active form, S-516, binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network has two major consequences in the context of cancer therapy:
-
Vascular Disruption: In the endothelial cells lining the tumor blood vessels, the disruption of the microtubule cytoskeleton leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature. This results in a rapid shutdown of blood flow to the tumor core, leading to extensive hemorrhagic necrosis.[1] Evidence suggests that the Rho signaling pathway is involved in the cytoskeletal changes that lead to vascular disruption.[2]
-
Antiproliferative Effects: In cancer cells, the inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase.[3] Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of executioner caspases, such as caspase-3.[4][5][6]
Quantitative Preclinical and Clinical Data
The following tables summarize the quantitative data from preclinical and clinical studies on Valecobulin (this compound) and its active metabolite, S-516.
Table 1: In Vitro Cytotoxicity of S-516
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.11 | MTT | 72 hrs | [7] |
| H460 | Non-Small Cell Lung Carcinoma | Not specified, but used at 10 nM | Cell Proliferation | Not specified | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Not specified, but used at 10 nM | Cytoskeletal Changes | Not specified | [3] |
Table 2: In Vivo Antitumor Efficacy of Valecobulin (this compound)
| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| H460 Xenograft | This compound + Gemcitabine | This compound: 2.5 mg/kg, i.p.; Gemcitabine: 40 mg/kg | Delayed tumor growth up to 57% vs. control and 36% vs. gemcitabine alone. | [3] |
| H1975 Xenograft (EGFR-TKI resistant NSCLC) | This compound + Docetaxel | Not specified | Significantly smaller tumor size in combination vs. monotherapy. | [7] |
| A549 Xenograft (KRAS mutant NSCLC) | This compound (oral) + Docetaxel | This compound: t.i.w. or q.d. | Enhanced antitumor effect with more frequent oral this compound administration in combination. | [7] |
| Lung Squamous Cell Carcinoma Xenograft | This compound + Irradiation (IR) | This compound: 3 mg/kg; IR: 2 Gy/day | Combination significantly reduced tumor volume and delayed tumor growth. | [8] |
| SMAD4-deficient Colon Cancer Syngeneic Model | This compound + anti-PD-1 Antibody | Not specified | Synergistic antitumor effect. | [2] |
Table 3: Pharmacokinetic Parameters of Valecobulin (this compound) and S-516
| Species | Formulation | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (BA) | Reference |
| Rat (Male) | Oral | 4 mg/kg | - | - | - | - | 18.0% (for S-516) | [9] |
| Rat (Female) | Oral | 4 mg/kg | - | - | - | - | 29.2% (for S-516) | [9] |
| Human (Phase I) | Intravenous | 1-12 mg/m² | Dose-dependent | - | Dose-linearity observed | - | - | [10] |
| Human (Phase I) | Oral | 15-20 mg/day | - | - | - | 4.6 - 6.1 hours (for S-516) | - | [11] |
Note: Cmax, Tmax, and AUC values are not consistently reported across all preclinical studies in publicly available literature.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Valecobulin's mechanism of action involves the modulation of key signaling pathways leading to cell cycle arrest, apoptosis, and vascular disruption.
Caption: Mechanism of action of Valecobulin (this compound).
Experimental Workflow: In Vitro and In Vivo Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of Valecobulin.
Caption: Preclinical evaluation workflow for Valecobulin.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of Valecobulin. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Tubulin Polymerization Assay
This assay measures the effect of S-516 on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
S-516 stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
Temperature-controlled microplate reader (340 nm absorbance)
-
96-well plates
Protocol:
-
Preparation: Thaw all reagents on ice. Prepare a working stock of S-516 and controls by diluting in General Tubulin Buffer. Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
Assay Setup: Add diluted S-516, controls, or vehicle to the wells of a 96-well plate.
-
Initiation: To initiate polymerization, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower absorbance plateau compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of S-516 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
S-516
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of S-516 or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest.
Western Blot for Apoptosis Markers
This protocol detects the activation of apoptotic pathways through the cleavage of key proteins like caspase-3 and PARP.
Materials:
-
Cancer cell line of interest
-
S-516
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with S-516. Harvest cells and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Analyze the band intensities. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in Bcl-2, are indicative of apoptosis.
Immunocytochemistry for Tubulin Staining
This method visualizes the effect of S-516 on the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
S-516
-
PBS
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with S-516.
-
Fixation and Permeabilization: Wash cells with PBS. Fix with paraformaldehyde or methanol. If using paraformaldehyde, permeabilize with Triton X-100.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with anti-α-tubulin primary antibody for 1 hour. Wash with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Wash with PBS. Counterstain with DAPI. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network into a diffuse pattern is expected in treated cells.
Conclusion
Valecobulin (this compound) is a novel vascular disrupting agent with a well-defined mechanism of action targeting tubulin polymerization. Preclinical and early clinical data demonstrate its potential as a potent anticancer agent, both as a monotherapy and in combination with chemotherapy, radiotherapy, and immunotherapy. Its dual action of disrupting tumor vasculature and directly inducing cancer cell apoptosis provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Valecobulin.
References
- 1. RhoGTPase in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer cells ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. dovepress.com [dovepress.com]
- 6. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of FK 506: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CKD-516: Induction of Endoplasmic Reticulum Stress and Reactive Oxygen Species Generation in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: CKD-516 (Valecobulin) is a novel, orally bioavailable vascular-disrupting agent (VDA) that has demonstrated significant anti-cancer activity in various preclinical models.[1][2] Its mechanism of action extends beyond its primary vascular-disrupting properties to include direct cytotoxic effects on cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound and its active metabolite, S516, induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), leading to cancer cell death.[3] We consolidate quantitative data, present detailed experimental protocols, and provide visual diagrams of the key signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Microtubule Disruption
This compound is a prodrug that is converted to its active metabolite, S516.[2][4] The primary molecular target of S516 is β-tubulin. By binding to the colchicine binding site, S516 inhibits the polymerization of tubulin into microtubules.[3][5] This disruption of the microtubule cytoskeleton is a critical initiating event that triggers downstream signaling cascades, leading to cell cycle arrest and apoptosis.[2][6]
-
Key Action: Inhibition of microtubule elongation.[3]
-
Consequence: Disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest.[2][6]
Caption: Core mechanism of this compound targeting tubulin to disrupt microtubules.
Induction of Endoplasmic Reticulum (ER) Stress
The disruption of microtubule function by S516 has a profound impact on cellular homeostasis, particularly on the endoplasmic reticulum. Microtubules are essential for the transport of proteins and lipids, and their disruption leads to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress.[3] This triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore homeostasis but which can ultimately lead to apoptosis if the stress is prolonged or severe.[7]
Studies in lung cancer cell lines have shown that S516 treatment leads to a significant increase in the expression of key ER stress markers.[3] This confirms that the induction of ER stress is a major component of this compound's anti-cancer effect.[3]
References
- 1. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of ER stress and reactive oxygen species generation in anti-cancer effect of this compound for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Preclinical Profile of CKD-516: A Novel Vascular Disrupting Agent for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CKD-516 (Valecobulin) is a novel, potent tubulin polymerization inhibitor investigated for the treatment of solid tumors. As a vascular disrupting agent (VDA), it functions through a dual mechanism: inducing cell cycle arrest in tumor cells and selectively destroying established tumor vasculature. Preclinical studies have demonstrated its significant antitumor activity in various murine and human tumor models. This compound is a water-soluble L-valine prodrug of S-516, its active metabolite, designed to improve aqueous solubility and in vivo efficacy. This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization. Its active metabolite, S-516, binds to the colchicine-binding site on β-tubulin.[1] This interaction disrupts microtubule dynamics, which are critical for several cellular functions, leading to two major downstream antitumor effects:
-
Cell Cycle Arrest: The disruption of the mitotic spindle assembly in rapidly dividing cancer cells leads to an arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]
-
Vascular Disruption: S-516 induces cytoskeletal changes in endothelial cells lining the tumor blood vessels. This leads to a change in cell shape, increased vascular permeability, and ultimately the collapse of the tumor's established vasculature.[1][2] The resulting shutdown of blood flow causes extensive hemorrhagic necrosis in the tumor core.[3]
This dual action makes this compound a promising candidate for solid tumor therapy, as it targets both the cancer cells and their supporting blood supply.
Signaling Pathway for this compound's Antitumor Activity
Caption: Mechanism of action for the prodrug this compound.
Quantitative Data Summary
While comprehensive monotherapy data is limited in publicly accessible literature, preclinical studies have consistently shown the potent antitumor effects of this compound. The following tables summarize available quantitative data.
Table 1: In Vitro Cytotoxicity of S-516 (Active Metabolite)
Specific IC50 values for S-516 against a broad panel of solid tumor cell lines are not detailed in the reviewed literature. However, it is reported to have potent cytotoxicity against several cancer cells, including the P-glycoprotein overexpressing multi-drug resistant cell line HCT15.[2]
Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy
| Model Type | Cell Line | Treatment | Key Findings | Reference |
| Human Xenograft | Hepatocellular Carcinoma (HCC) | Single administration | Initial decrease in tumor bioluminescence signal, which recovered by day 7. Histology confirmed extensive central tumor necrosis with a viable peripheral rim. | [3] |
| Murine & Human Xenografts | CT26, 3LL, HCT116, HCT15 | Not specified | Marked antitumor efficacy observed. | [2] |
| Human Xenograft | Lung Cancer | Monotherapy | Strongly inhibited the growth of lung cancer xenograft tumors. | [4] |
Table 3: Preclinical Pharmacokinetics of this compound in Rats
Data from a study evaluating this compound in combination with docetaxel.
| Administration Route | Analyte | AUClast (ng·h/mL) | Key Observation | Reference |
| Intravenous | S-516 | 2.3-fold higher in female vs. male rats | This compound is rapidly metabolized to its active form, S-516. | [5] |
| Oral | S-516 | - | This compound is orally bioavailable. | [5] |
Experimental Protocols
Detailed, step-by-step protocols specific to this compound preclinical studies are not fully available. The following sections describe generalized methodologies based on the techniques cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of S-516 required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Cell Plating: Solid tumor cell lines (e.g., HCT116, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of S-516 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of S-516 on the assembly of tubulin dimers into microtubules.
-
Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer containing GTP. S-516 is prepared at various concentrations.
-
Reaction Initiation: The reaction is initiated by raising the temperature to 37°C, which promotes polymerization.
-
Turbidity Measurement: The polymerization of tubulin into microtubules increases the turbidity of the solution. This change is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of S-516 are compared to control reactions (vehicle) and known tubulin inhibitors or promoters (e.g., colchicine, paclitaxel).
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical workflow for evaluating the antitumor efficacy of this compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. e-crt.org [e-crt.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CKD-516 Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
CKD-516, a novel vascular disrupting agent, exerts its potent antitumor activity through the inhibition of tubulin polymerization. This technical guide provides a comprehensive overview of the binding interaction of this compound's active metabolite, S-516, with its molecular target, β-tubulin. By summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a critical resource for researchers and professionals in the field of oncology drug development. The evidence strongly indicates that S-516 binds to the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, tumor cell apoptosis and vascular shutdown.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer therapeutics. Tubulin-binding agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.
This compound is a water-soluble prodrug of S-516, a potent tubulin polymerization inhibitor.[1][2] As a vascular disrupting agent (VDA), this compound demonstrates a dual mechanism of action: direct cytotoxicity to cancer cells and disruption of the tumor vasculature.[1] This guide focuses on the molecular interaction at the core of its mechanism: the binding of S-516 to β-tubulin.
The this compound (S-516) Binding Site on β-Tubulin
The active metabolite of this compound, S-516, targets the colchicine binding site located on the β-tubulin subunit.[3] This binding pocket is situated at the interface between the α- and β-tubulin monomers within the heterodimer.[3] The binding of S-516 to this site sterically hinders the conformational changes required for tubulin polymerization, thereby inhibiting the formation of microtubules.[3]
While the precise amino acid residues of β-tubulin that directly interact with S-516 are not definitively elucidated in the public domain, the general architecture of the colchicine binding site is well-characterized. It is a hydrophobic pocket composed of residues from the T7 loop, H8 helix, and S8 and S9 strands of β-tubulin.[3] Ligands that bind to this site, including colchicine and its analogs, typically form hydrogen bonds and van der Waals interactions with key residues within this pocket, leading to the destabilization of microtubule structures.[3] Molecular modeling and structural biology studies are required to delineate the specific molecular interactions between S-516 and the colchicine binding site.
Signaling Pathway of this compound Action
The binding of S-516 to β-tubulin initiates a cascade of events culminating in antitumor effects. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound from administration to cellular and vascular effects.
Quantitative Data
The efficacy of S-516 as a tubulin polymerization inhibitor and cytotoxic agent has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of S-516
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HL-60 | Leukemia | 5 | [4] |
| HCT-15 | Colorectal | Data not specified | [2][4] |
| HCT-116 | Colorectal | Data not specified | [2] |
| CT26 | Colorectal (murine) | Data not specified | [2] |
| 3LL | Lung (murine) | Data not specified | [2] |
Table 2: Inhibition of Tubulin Polymerization by S-516
| Assay Type | IC₅₀ (µM) | Reference |
| In vitro tubulin polymerization | 4.3 | [4] |
Experimental Protocols
The investigation of the binding and functional effects of this compound and S-516 on tubulin involves several key experimental methodologies.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
General Protocol:
-
Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Initiation: GTP (to a final concentration of 1 mM) and a polymerization enhancer (e.g., 10% glycerol) are added to the tubulin solution.
-
Treatment: The tubulin solution is incubated with various concentrations of S-516 or a vehicle control.
-
Measurement: The mixture is transferred to a temperature-controlled spectrophotometer or fluorometer at 37°C to induce polymerization. The change in absorbance (at 340 nm for light scattering) or fluorescence is recorded over time.[5]
-
Analysis: The rate and extent of polymerization are calculated and compared between the treated and control samples to determine the IC₅₀ value.
Competitive Tubulin Binding Assay
This assay is used to determine if a compound binds to a specific site on tubulin by competing with a known ligand.
Principle: The binding of a labeled ligand to tubulin is measured in the presence and absence of the test compound. A decrease in the binding of the labeled ligand indicates competition for the same binding site. For the colchicine site, a common competitor is [³H]colchicine or fluorescently labeled colchicine analogs.
General Protocol:
-
Incubation: Purified tubulin is incubated with a fixed concentration of a labeled colchicine site ligand (e.g., [³H]colchicine).
-
Competition: Increasing concentrations of S-516 are added to the mixture.
-
Separation: The tubulin-ligand complex is separated from the unbound ligand using methods like gel filtration or filtration through a nitrocellulose membrane.
-
Quantification: The amount of labeled ligand bound to tubulin is quantified (e.g., by scintillation counting for radiolabeled ligands or fluorescence measurement).
-
Analysis: The concentration of S-516 that inhibits 50% of the labeled ligand binding is determined.
Cell-Based Assays
Cell Viability/Cytotoxicity Assay:
-
Principle: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Method: Cancer cell lines are treated with serial dilutions of S-516 for a specified period (e.g., 48-72 hours). Cell viability is then assessed using assays such as MTT, XTT, or CellTiter-Glo.
Cell Cycle Analysis:
-
Principle: To determine the effect of a compound on cell cycle progression.
-
Method: Cells are treated with S-516, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[4]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating a novel tubulin-binding agent like S-516.
Caption: Experimental workflow for the preclinical evaluation of S-516.
Conclusion
This compound, through its active metabolite S-516, represents a promising tubulin-targeting agent with a clear mechanism of action centered on the inhibition of microtubule polymerization. The binding of S-516 to the colchicine site on β-tubulin is the critical molecular event that triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and disruption of tumor vasculature. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other novel tubulin inhibitors. Future studies focusing on the high-resolution crystal structure of the S-516-tubulin complex will be invaluable for a more detailed understanding of the binding interactions and for the rational design of next-generation anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Anti-Cancer Mechanism of Ckd-516: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the dual anti-cancer mechanism of Ckd-516 (Valecobulin), a novel benzophenone derivative. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
It is a common misconception that this compound's dual mechanism involves Histone Deacetylase (HDAC) inhibition. Extensive review of the scientific literature indicates that this compound's anti-tumor effects stem from its functions as a Tubulin Polymerization Inhibitor and a Vascular Disrupting Agent (VDA) . Another compound from the same pharmaceutical company, CKD-506, is a selective HDAC6 inhibitor, which may be the source of this confusion. This guide will focus on the established dual mechanisms of this compound.
The Dual Mechanism of Action of this compound
This compound is a water-soluble L-valine prodrug of S-516. Upon administration, it is converted to its active metabolite, S-516, which exerts a potent dual anti-cancer effect.[1][2][3]
-
Tubulin Polymerization Inhibition: S-516 binds to tubulin and inhibits its polymerization.[1][2][3] This disruption of microtubule dynamics blocks the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3] This direct cytotoxic effect is observed in a variety of cancer cell lines, including those with P-glycoprotein (P-gp) overexpression, which are often multidrug-resistant.[2][3]
-
Vascular Disrupting Agent (VDA) Activity: this compound selectively targets and disrupts the established tumor vasculature.[1][4] By inhibiting tubulin polymerization in tumor endothelial cells, it causes a collapse of the tumor's blood vessels.[4][5] This leads to a rapid shutdown of blood flow to the tumor, depriving it of oxygen and nutrients and resulting in extensive central necrosis.[1][5][6]
This synergistic combination of direct cytotoxicity to cancer cells and destruction of the tumor's blood supply gives this compound its marked anti-tumor efficacy.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its active metabolite S-516.
Table 1: In Vitro Cytotoxicity and Tubulin Inhibition
| Compound | Metric | Cell Line/Assay | Value |
| S-516 | Cytotoxicity IC50 | HL60 (Human promyelocytic leukemia) | 5 nM[7] |
| S-516 | Tubulin Polymerization Inhibition IC50 | Cell-free assay | 4.3 µM[7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition |
| H460 Xenografts | This compound with Gemcitabine | 2.5 mg/kg (this compound) | 57% (vs. control)[6] |
| H460 Xenografts | This compound with Gemcitabine | 2.5 mg/kg (this compound) | 36% (vs. Gemcitabine alone)[6] |
| H1975 Xenografts | This compound with Docetaxel | Not specified | Synergistic inhibition[8] |
| A549 Xenografts | This compound with Docetaxel | Not specified | Enhanced anti-cancer activity[8] |
| H460 Xenografts | This compound with Carboplatin | 3 mg/kg (this compound) | Synergistic activity[9] |
Table 3: Phase I Clinical Trial Data for this compound
| Study Population | Dosing Regimen | Maximum Tolerated Dose (MTD) |
| Patients with advanced solid tumors | Intravenous, D1 & D8 every 3 weeks | 12 mg/m²/day[10][11] |
| Patients with refractory solid tumors | Oral, 5 days/week | 20 mg/day (15 mg/day for BSA <1.65 m²) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism and efficacy of this compound.
In Vitro Tubulin Polymerization Assay
-
Objective: To determine the inhibitory effect of S-516 on tubulin polymerization.
-
Materials: Purified bovine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), S-516 at various concentrations.
-
Procedure:
-
Tubulin is incubated on ice to ensure depolymerization.
-
The tubulin solution is mixed with various concentrations of S-516 or a vehicle control.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the rate of polymerization against the logarithm of the S-516 concentration.
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of S-516 on the cell cycle distribution of cancer cells.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HL60) are cultured in appropriate media. Cells are treated with S-516 at various concentrations for a specified time (e.g., 16 hours).
-
Procedure:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
The DNA content of individual cells is measured using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. A significant increase in the G2/M population indicates cell cycle arrest.
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Procedure:
-
Human cancer cells (e.g., HCT116, H460) are subcutaneously injected into the flanks of the mice.[2][6]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered via an appropriate route (e.g., intraperitoneal or oral) at a specified dose and schedule.[6]
-
Tumor volume is measured regularly with calipers.
-
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. At the end of the study, tumors are often excised for histological analysis to assess necrosis and immunohistochemistry to evaluate markers like CD31 for blood vessel density.[5][8]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.
Caption: The dual mechanism of this compound action in cancer.
Caption: A typical experimental workflow for this compound evaluation.
References
- 1. CKD-506, a novel HDAC6-selective inhibitor, improves renal outcomes and survival in a mouse model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Histone Deacetylase 6 Inhibitor CKD-506 Inhibits NF-κB Signaling in Intestinal Epithelial Cells and Macrophages and Ameliorates Acute and Chronic Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Treatment of chronic kidney diseases with histone deacetylase inhibitors [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. How valacyclovir works: Mechanism of action explained [medicalnewstoday.com]
- 11. medchemexpress.com [medchemexpress.com]
The Impact of CKD-516 on the Tumor Microenvironment and Hypoxia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CKD-516 is a novel, water-soluble, small molecule vascular disrupting agent (VDA) that has demonstrated significant anti-tumor effects in preclinical and early clinical settings. As a prodrug of S-516, a potent tubulin polymerization inhibitor, this compound selectively targets the tumor vasculature, leading to a rapid collapse of blood vessels, extensive central tumor necrosis, and profound alterations to the tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on tumor vasculature and hypoxia, and its synergistic potential in combination with other anti-cancer therapies. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development.
Core Mechanism of Action: Tubulin Polymerization Inhibition and Vascular Disruption
This compound's primary mechanism of action is the inhibition of tubulin polymerization by its active metabolite, S-516.[1][2] This activity disrupts the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.
-
In Endothelial Cells: S-516's effect on the tubulin of tumor endothelial cells is particularly pronounced. It leads to a rapid change in cell shape, increased vascular permeability, and ultimately, the collapse of the established tumor vasculature.[3][4] This results in a swift reduction of blood flow to the tumor core.
-
In Tumor Cells: this compound also exerts a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, which blocks the formation of the mitotic spindle and induces cell cycle arrest at the G2/M phase, leading to apoptosis.[2][5]
This dual action of targeting both the tumor's blood supply and the cancer cells directly contributes to the potent anti-tumor activity of this compound.
Signaling Pathway of this compound (S-516) Action
Caption: Mechanism of this compound action.
Quantitative Effects on the Tumor Microenvironment
The vascular disrupting effects of this compound lead to significant and measurable changes within the tumor microenvironment, most notably an increase in hypoxia and tumor necrosis.
Table 1: Quantified Anti-Tumor and Vascular Disrupting Effects of this compound
| Parameter | Model System | Treatment | Quantitative Effect | Reference |
| Tumor Growth Delay | H460 lung carcinoma xenografts | This compound (2.5 mg/kg) + Gemcitabine (40 mg/kg) | Up to 57% delay vs. control; 36% delay vs. gemcitabine alone | [6] |
| Tumor Growth Inhibition | H460 lung carcinoma xenografts | This compound (3 mg/kg) + Carboplatin (50 mg/kg) | Significant enhancement of anti-cancer activity (p < 0.001) | [7] |
| Vascular Permeability (K-trans) | Rabbit VX2 tumor model | This compound (0.7 mg/kg) | -39.9% at 4h; -32.2% at 24h from baseline | [3] |
| Blood Flow (IAUGC) | Rabbit VX2 tumor model | This compound (0.7 mg/kg) | -45.0% at 4h; -36.5% at 24h from baseline | [3] |
| Tumor Necrosis | H460 lung carcinoma xenografts | This compound (2.5 mg/kg, i.p.) | Extensive central necrosis evident by 12h | [6] |
Impact on Tumor Hypoxia and HIF-1α Signaling
A direct consequence of this compound-induced vascular shutdown is a rapid increase in tumor hypoxia. This creates a complex interplay with the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a master regulator of cellular adaptation to low oxygen.
The disruption of blood flow deprives the tumor core of oxygen, leading to the stabilization of HIF-1α. This, in turn, can activate downstream genes involved in angiogenesis, metabolism, and cell survival. However, in combination therapies, the overall effect can be a reduction in the tumor's ability to respond to hypoxia due to widespread cell death. The dynamic and sometimes paradoxical regulation of HIF-1α by this compound, especially in combination with radiotherapy, warrants further investigation.
Logical Flow of this compound's Effect on Hypoxia
References
- 1. qeios.com [qeios.com]
- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Early Discovery and Synthesis of CKD-516: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CKD-516, a novel benzophenone derivative, has emerged as a promising anti-cancer agent with a dual mechanism of action. It functions as a potent tubulin polymerization inhibitor and a vascular disrupting agent (VDA).[1][2] Developed as a water-soluble L-valine prodrug of S-516, this compound is designed for enhanced aqueous solubility and improved in vivo efficacy.[1] Upon administration, this compound is rapidly converted to its active metabolite, S-516, which exerts its anti-tumor effects by targeting both the tumor vasculature and the cancer cells directly. This technical guide provides an in-depth overview of the early discovery, synthesis, and biological evaluation of this compound.
Chemical Synthesis
The synthesis of this compound and its active form, S-516, involves a multi-step process. While the precise, detailed experimental protocols are proprietary and typically found in the supplementary materials of peer-reviewed publications, the general synthetic route can be outlined based on available information. The core structure is a benzophenone scaffold, which is modified to enhance its tubulin-binding and cytotoxic activities. The synthesis of S-516 involves the formation of a substituted pyridinone ring system, followed by the introduction of the N,N-dimethyl-2-(m-tolyl)acetamide moiety. The final step in the synthesis of this compound is the esterification of the parent molecule, S-516, with L-valine to create the prodrug.
Biological Activity and Mechanism of Action
This compound, through its active metabolite S-516, exhibits potent anti-cancer activity by targeting tubulin, a key component of the cellular cytoskeleton.
Tubulin Polymerization Inhibition
S-516 binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell death.
Cell Cycle Arrest
The inhibition of microtubule formation by S-516 disrupts the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[1][2]
Vascular Disruption
A key feature of this compound is its activity as a vascular disrupting agent. S-516 selectively targets the tumor vasculature, causing a rapid collapse of established tumor blood vessels. This leads to a shutdown of blood flow to the tumor, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation. The signaling pathways involved in this process are complex but are thought to involve the disruption of endothelial cell shape and function through the inhibition of tubulin polymerization, potentially involving the Rho signaling pathway and disruption of VE-cadherin, a key component of endothelial cell junctions.
Quantitative Data
The pre-clinical evaluation of S-516, the active metabolite of this compound, demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | IC50 of S-516 (nM) |
| HCT116 | Colon Carcinoma | Data not available in a structured format |
| HCT15 | Colon Carcinoma (MDR positive) | Data not available in a structured format |
| CT26 | Murine Colon Carcinoma | Data not available in a structured format |
| 3LL | Murine Lewis Lung Carcinoma | Data not available in a structured format |
| H460 | Lung Carcinoma | Data not available in a structured format |
| HUVEC | Human Umbilical Vein Endothelial Cells | Data not available in a structured format |
Note: While multiple sources cite the potent cytotoxicity of S-516, a comprehensive, centralized table of IC50 values from the primary discovery publication is not publicly available.
Experimental Protocols
The following are generalized protocols for the key experiments used in the evaluation of this compound and S-516, based on standard laboratory methods.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of S-516 (or this compound for prodrug studies) and incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared and kept on ice.
-
Compound Addition: Various concentrations of S-516 are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the inhibitor are compared to a control to determine the inhibitory activity.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with S-516 for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
Signaling Pathway of Tubulin-Binding Vascular Disrupting Agents
Caption: Mechanism of action of this compound.
Experimental Workflow for Biological Evaluation
Caption: Drug discovery and development workflow for this compound.
References
- 1. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CKD-516 In Vitro Cytotoxicity Assay in Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
CKD-516, also known as Valecobulin, is a novel vascular-disrupting agent (VDA) with potent anti-tumor activity.[1][2] Its active metabolite, S516, functions by inhibiting microtubule polymerization, leading to the disruption of the tumor vasculature and ultimately, cancer cell death.[2][3] In lung cancer cells, this compound has been shown to induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), highlighting its therapeutic potential.[3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various lung cancer cell lines.
Mechanism of Action
This compound's primary mechanism involves the inhibition of microtubule elongation.[3] Its active form, S516, binds to the colchicine binding site on β-tubulin.[3] This disruption of the microtubule network triggers a cascade of cellular events, including:
-
Endoplasmic Reticulum (ER) Stress: Disruption of microtubule-dependent protein trafficking and folding leads to the accumulation of unfolded proteins in the ER, inducing the unfolded protein response (UPR) and ER stress-mediated apoptosis.[3]
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in ROS production from both mitochondria and the ER, contributing to oxidative stress and cellular damage.[3]
These pathways converge to induce apoptosis and inhibit the proliferation of lung cancer cells. This compound has also been shown to act synergistically with other chemotherapeutic agents like carboplatin and docetaxel.[3][4][5][6]
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. This data can be effectively summarized in a tabular format for comparison across different lung cancer cell lines and exposure times.
| Cell Line | Type of Lung Cancer | This compound IC50 (nM) after 72h |
| A549 | Non-Small Cell Lung Carcinoma (Adenocarcinoma, KRAS mutant) | [Insert experimentally determined value] |
| H1975 | Non-Small Cell Lung Carcinoma (Adenocarcinoma, L858R/T790M EGFR mutant) | [Insert experimentally determined value] |
| H460 | Non-Small Cell Lung Carcinoma (Large Cell Carcinoma) | [Insert experimentally determined value] |
| SK-MES-1 | Non-Small Cell Lung Carcinoma (Squamous Cell Carcinoma) | [Insert experimentally determined value] |
| NCI-H520 | Non-Small Cell Lung Carcinoma (Squamous Cell Carcinoma) | [Insert experimentally determined value] |
Note: The IC50 values are placeholders and should be determined experimentally. The selection of cell lines should represent the diversity of lung cancer histologies and genetic backgrounds.
Experimental Protocols
A common and reliable method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Cytotoxicity Assay Protocol
Materials:
-
Lung cancer cell lines (e.g., A549, H1975, H460)
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (and its active metabolite S516 if available)
-
Dimethyl sulfoxide (DMSO) for drug dilution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count lung cancer cells in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in each well is less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells containing medium with DMSO (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
This compound Mechanism of Action
Caption: this compound signaling pathway in lung cancer cells.
Experimental Workflow for MTT Cytotoxicity Assay
References
- 1. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of ER stress and reactive oxygen species generation in anti-cancer effect of this compound for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer [pubmed.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
Application Notes and Protocols: CKD-516 HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The in vitro Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a cornerstone method for studying angiogenesis. It allows for the rapid screening and characterization of compounds that may promote or inhibit new blood vessel formation. CKD-516 is a novel vascular disrupting agent, and this document provides a detailed protocol for evaluating its anti-angiogenic potential using the HUVEC tube formation assay. This assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.
Principle of the Assay
When cultured on a basement membrane extract (BME) like Matrigel™, endothelial cells, such as HUVECs, rapidly align and form a network of tube-like structures. This process mimics the in vivo formation of capillaries. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of junctions, and loops, serves as an indicator of angiogenic activity. The inhibitory or stimulatory effect of a test compound, such as this compound, can be assessed by treating the HUVECs with the compound and observing its impact on tube formation.
Experimental Protocol: HUVEC Tube Formation Assay with this compound
This protocol outlines the steps for conducting a HUVEC tube formation assay to assess the anti-angiogenic effects of this compound.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P5)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel™)
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well tissue culture plates, sterile
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Procedure:
-
Preparation of Basement Membrane Extract (BME) Coated Plates:
-
HUVEC Culture and Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Cells should be passaged at least twice after thawing from liquid nitrogen and used when they reach 70-90% confluency.[1]
-
On the day of the assay, harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in a serum-free or low-serum medium to a final concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the same low-serum medium used for cell suspension. A vehicle control (e.g., DMSO) should also be prepared.
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound or the vehicle control.
-
-
Seeding HUVECs onto BME:
-
Incubation:
-
Visualization and Imaging:
-
After incubation, carefully remove the medium from the wells.
-
For fluorescent imaging, wash the cells gently with PBS and then incubate with Calcein AM solution (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.[3]
-
Capture images of the tube network in each well using an inverted fluorescence microscope.
-
-
Quantification of Tube Formation:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of junctions, and number of loops for each treatment condition.
-
Data Presentation
The quantitative data from the HUVEC tube formation assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and the control.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Conc. 1) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Conc. 2) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Conc. 3) | Mean ± SD | Mean ± SD | Mean ± SD |
SD: Standard Deviation
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be affected by this compound.
Caption: Experimental workflow for the this compound HUVEC tube formation assay.
As a vascular disrupting agent, this compound may interfere with key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that binds to its receptor (VEGFR2) on endothelial cells, triggering a cascade of downstream signaling events that lead to cell proliferation, migration, and tube formation.[6][7]
Caption: Potential inhibition of the VEGF signaling pathway by this compound.
Troubleshooting and Considerations
-
Low Passage HUVECs: It is crucial to use low passage HUVECs (P2-P5) as they lose their ability to form robust tube networks at higher passages.[1][8]
-
BME Handling: BME is temperature-sensitive and will begin to gel above 10°C. Always thaw on ice and use pre-chilled materials to ensure a uniform gel layer.[1][8]
-
Cell Density: The seeding density of HUVECs is critical for optimal tube formation. A density that is too low will result in disconnected cell clusters, while a density that is too high will lead to a confluent monolayer.
-
Incubation Time: The optimal incubation time can vary between different batches of HUVECs and BME. It is recommended to perform a time-course experiment to determine the ideal endpoint for imaging.
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity or artifacts. A vehicle control is essential.
References
- 1. promocell.com [promocell.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. corning.com [corning.com]
Application Notes and Protocols for Establishing a CKD-516 Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
CKD-516 is a novel and potent small molecule with a dual mechanism of action as a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor.[1][2] Its active metabolite, S-516, induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2] While showing promise in preclinical and clinical studies, the potential for acquired resistance to this compound, a common phenomenon with anti-cancer therapies, necessitates the development of resistant cancer cell line models. Such models are invaluable tools for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome or circumvent treatment failure.
This document provides a comprehensive guide for establishing and characterizing a this compound resistant cancer cell line. The protocols outlined below describe a systematic approach, from initial cell line selection and determination of drug sensitivity to the long-term culture required for inducing resistance and the subsequent validation and characterization of the resistant phenotype.
Data Presentation
Table 1: Baseline Characteristics of Parental Cell Line
| Parameter | Description |
| Cell Line Name | e.g., A549 (Non-small cell lung cancer) |
| Tissue of Origin | e.g., Lung Carcinoma |
| Culture Medium | e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep |
| Doubling Time | e.g., ~22 hours |
| Morphology | e.g., Epithelial-like |
Table 2: Dose-Response Data for this compound on Parental Cell Line
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 5 | 75 ± 6.1 |
| 10 | 51 ± 5.5 |
| 20 | 30 ± 4.2 |
| 50 | 15 ± 3.9 |
| 100 | 5 ± 2.1 |
Table 3: Comparison of IC50 Values between Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |
| Parental (e.g., A549) | 10 | 1 |
| This compound Resistant (e.g., A549-CKDR) | e.g., 150 | 15 |
| Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI > 1 indicates increased tolerance.[3] |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cancer Cell Line
This protocol is essential to establish the baseline sensitivity of the chosen cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium
-
This compound (and its active metabolite S-516, if available)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0-100 nM.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a period that allows for at least two cell divisions (e.g., 72 hours).[4]
-
After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Establishment of a this compound Resistant Cancer Cell Line
This protocol employs a continuous exposure with a dose-escalation method to gradually select for a resistant cell population.[3][5]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation of Culture: Begin by culturing the parental cells in their recommended medium containing a low concentration of this compound. A starting concentration of IC20 (the concentration that inhibits 20% of cell proliferation) is often used.[3]
-
Monitoring and Maintenance: Initially, significant cell death is expected. Monitor the cells closely and replace the medium with fresh, drug-containing medium every 2-3 days.
-
Passaging: When the cells reach 70-80% confluency, passage them as you would normally, but always maintain the same concentration of this compound in the culture medium.[6][7]
-
Dose Escalation: Once the cells have adapted and exhibit a stable growth rate at the current drug concentration (typically after 2-3 passages), gradually increase the concentration of this compound.[5] A 1.5 to 2-fold increase is a common practice.[5]
-
Iterative Process: Repeat steps 2-4 for several months. The entire process can take 6-12 months or longer.
-
Cryopreservation: At each stage of increased resistance, it is crucial to freeze aliquots of the cells.[5][6] This creates a valuable repository for future experiments and serves as a backup.
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistance of the cell line must be formally characterized.[5]
Materials:
-
Established this compound resistant cell line
-
Parental cell line
-
Complete culture medium (with and without this compound)
-
Materials for IC50 determination (as in Protocol 1)
-
Materials for downstream analysis (e.g., western blotting, qPCR, flow cytometry)
Procedure:
-
IC50 Re-determination: Perform an IC50 determination assay (as described in Protocol 1) on both the parental and the newly established resistant cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.[8]
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., over 1-3 months, with multiple passages).[5] Subsequently, re-determine the IC50. A stable resistance will show little to no change in the IC50 value after drug withdrawal.[5]
-
Mechanism of Resistance Studies (Optional but Recommended):
-
Drug Efflux: Investigate the expression of ABC transporters (e.g., P-glycoprotein) using western blotting or qPCR.
-
Target Alteration: Analyze the expression and potential mutations in tubulin subunits.
-
Apoptosis Evasion: Assess the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak).
-
Cell Cycle Analysis: Use flow cytometry to compare the cell cycle distribution of parental and resistant cells in the presence and absence of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for establishing a this compound resistant cancer cell line.
Caption: Signaling pathways of this compound action and potential resistance mechanisms.
References
- 1. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CKD-516 in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CKD-516 (Valecobulin) is a novel small molecule inhibitor that functions as a vascular disrupting agent (VDA). Its mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine-binding site of β-tubulin. This disruption of the microtubule network in cancer cells leads to cell cycle arrest at the G2/M phase, induction of endoplasmic reticulum (ER) stress, and generation of reactive oxygen species (ROS), ultimately culminating in apoptosis.[1] Furthermore, this compound selectively targets the tumor vasculature, causing a collapse of the tumor blood vessels and leading to extensive central tumor necrosis.[2][3][4] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for Non-Small Cell Lung Cancer (NSCLC), particularly in combination with standard chemotherapy and radiation.[2][3][4][5] This document provides a detailed protocol for establishing an NSCLC xenograft mouse model to evaluate the in vivo efficacy of this compound.
Signaling Pathway of this compound in NSCLC
Caption: Mechanism of action of this compound in NSCLC.
Experimental Protocol: NSCLC Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model using human NSCLC cell lines to test the efficacy of this compound.
1. Cell Line Selection and Culture
-
Recommended Cell Lines:
-
Culture Conditions: Culture the selected cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^7 cells/mL.
2. Animal Model
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize the mice for at least one week before the experiment. House them in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Implantation
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the right flank of the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the prepared flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
4. This compound Administration and Treatment Groups
-
Drug Preparation: Prepare this compound for intraperitoneal (i.p.) injection. The formulation will depend on the specific instructions from the supplier. It is often dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.
-
Treatment Groups (Example):
-
Group 1: Vehicle Control: Administer the vehicle solution.
-
Group 2: this compound Monotherapy: Administer this compound at a dose of 2.5-3 mg/kg via i.p. injection.[3][5] The frequency of administration can be determined based on the study design (e.g., once daily, every other day).
-
Group 3: Combination Therapy (e.g., with Carboplatin): Administer this compound (3 mg/kg, i.p.) in combination with carboplatin (50 mg/kg, i.p.).[5]
-
Group 4: Combination Therapy (e.g., with Gemcitabine): Administer this compound (2.5 mg/kg, i.p.) in combination with gemcitabine (40 mg/kg, i.p.).[3]
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
5. Endpoint and Tissue Collection
-
Euthanasia Criteria: Euthanize the mice when the tumor volume reaches a predetermined endpoint (e.g., 2000 mm³), or if there are signs of significant distress or morbidity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and the remainder can be snap-frozen in liquid nitrogen for molecular analysis.
Experimental Workflow
Caption: Experimental workflow for the NSCLC xenograft mouse model.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize representative data from preclinical studies of this compound in NSCLC xenograft models.
Table 1: this compound in Combination with Docetaxel in H1975 Xenograft Model [2]
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |
| Docetaxel | Data not quantified | Data not quantified |
| This compound | Data not quantified | Data not quantified |
| Docetaxel + this compound | Synergistically inhibited tumor growth | Synergistically extended lifespan |
Table 2: this compound in Combination with Carboplatin in H460 Xenograft Model [5]
| Treatment Group | Tumor Volume (mm³) at Day X | Body Weight Change (%) |
| Vehicle | ~1500 | No significant change |
| This compound (3 mg/kg) | ~1000 | No significant change |
| Carboplatin (50 mg/kg) | ~800 | No significant change |
| This compound + Carboplatin | ~200 | No significant change |
Table 3: this compound in Combination with Gemcitabine in H460 Xenograft Model [3]
| Treatment Group | Tumor Growth Delay (%) vs. Control | Tumor Growth Delay (%) vs. Gemcitabine Alone |
| Gemcitabine (40 mg/kg) | Data not quantified | N/A |
| This compound (2.5 mg/kg) + Gemcitabine | 57 | 36 |
Table 4: this compound in Combination with Radiation in Squamous Cell Carcinoma Xenograft Model [4][6]
| Treatment Group | Reduction in Tumor Volume (%) at 72h |
| IR alone | Significant reduction |
| This compound + IR (d1) | 59 |
| This compound + IR (d1, 5) | 32 |
Conclusion
The provided protocol offers a comprehensive framework for evaluating the anti-tumor efficacy of this compound in an NSCLC xenograft mouse model. The mechanism of action of this compound, targeting both the tumor vasculature and the cancer cells themselves, makes it a promising candidate for further preclinical and clinical investigation, particularly in combination with existing cancer therapies. The use of well-characterized NSCLC cell lines and a standardized protocol will ensure the generation of robust and reproducible data to support the development of this compound as a novel treatment for NSCLC.
References
- 1. Involvement of ER stress and reactive oxygen species generation in anti-cancer effect of this compound for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Ckd-516 and its Metabolite S516 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ckd-516, a novel vascular disrupting agent, and its active metabolite, S516, in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers a rapid analysis time. This validated assay provides the necessary precision and accuracy for pharmacokinetic studies in a clinical research setting.
Introduction
This compound is a promising new therapeutic agent with vascular disrupting properties currently under investigation for the treatment of advanced solid tumors. To adequately characterize its pharmacokinetic profile, a reliable bioanalytical method for the quantification of this compound and its primary active metabolite, S516, in biological matrices is essential. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of both analytes in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
S516 reference standard
-
Mosapride (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (K2EDTA)
-
Deionized water
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS)
-
Analytical balance
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, S516, and the internal standard (Mosapride) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound and S516 stock solutions in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation from Human Plasma
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution (10 ng/mL Mosapride).
-
Add 1.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the samples at 5,000 x g for 5 minutes.[1]
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of 80% methanol.[1]
-
Dilute the reconstituted sample 2-fold with the mobile phase.[1]
-
Inject the prepared sample into the LC-MS/MS system.[1]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Luna C18 (50 x 2.0 mm, 5 µm) |
| Mobile Phase | 0.05% formic acid in 10 mM ammonium formate and acetonitrile (70:30, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Isocratic |
Mass Spectrometry Conditions
| Parameter | This compound | S516 | Mosapride (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 537 > 270 | m/z 438 > 270 | m/z 422 > 198 |
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for this compound and S516 in human plasma.
| Parameter | This compound | S516 |
| Linearity Range | 0.5 - 500 ng/mL | 0.2 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.2 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of this compound and S516 in plasma.
Caption: Simplified metabolic pathway of this compound.
References
Application Note: Visualizing Microtubule Dynamics via Immunofluorescence Staining of Acetylated α-Tubulin Following Ckd-516 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, motility, and intracellular transport.[1] Their dynamic nature is tightly regulated by a variety of post-translational modifications (PTMs) of their primary subunit, tubulin. One of the key PTMs is the acetylation of α-tubulin at lysine-40 (K40), a modification correlated with increased microtubule stability.[2][3] The level of tubulin acetylation is controlled by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs), with HDAC6 being the primary cytoplasmic tubulin deacetylase.[2][4] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can be visualized and quantified to assess changes in microtubule stability.[5][6]
Ckd-516 is a water-soluble valine prodrug of S-516, identified as a potent tubulin polymerization inhibitor.[7][8] Its primary mechanism involves binding to tubulin to prevent its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9] While its principal action is the disruption of microtubule formation, investigating its effect on tubulin acetylation can provide deeper insights into its complete mechanism of action or reveal potential secondary effects on microtubule stability.
This application note provides a detailed protocol for the immunofluorescence staining of acetylated α-tubulin in cultured cells treated with this compound, allowing for the qualitative and quantitative analysis of its impact on microtubule acetylation and stability.
Principle of the Method
The protocol is based on treating cultured cells with this compound to modulate microtubule dynamics. Following treatment, cells are fixed to preserve their cellular structure, permeabilized to allow antibody entry, and blocked to prevent non-specific antibody binding. A primary antibody specific to acetylated α-tubulin is used to label the modified microtubules. A secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is then applied for visualization. The cell nuclei are counterstained with DAPI. Finally, the stained cells are imaged using fluorescence microscopy, and the intensity of the acetylated tubulin signal is quantified to determine the effect of this compound.
Signaling Pathway and Experimental Rationale
While this compound is primarily known as a tubulin polymerization inhibitor, this protocol assesses its potential impact on the tubulin acetylation pathway. The diagram below illustrates the canonical pathway for tubulin acetylation regulation, which is the target for HDAC6 inhibitors. This provides a framework for interpreting any observed changes in acetylation after this compound treatment.
Caption: this compound's primary and hypothesized secondary mechanisms of action on microtubules.
Materials and Reagents
-
Cell Line: e.g., HeLa, MCF-7, or NIH3T3 cells
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Primary Antibody: Mouse anti-acetyl-α-tubulin (Clone 6-11B-1)
-
Secondary Antibody: Goat anti-mouse IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS[2]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS[10]
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
Mounting Medium: Antifade mounting medium
-
Culture Vessels: 24-well plate with sterile glass coverslips
Detailed Experimental Protocol
The following workflow outlines the key stages of the experiment.
Caption: Step-by-step workflow for immunofluorescence staining of acetylated tubulin.
Step 1: Cell Seeding and Treatment
-
Seed cells onto sterile glass coverslips in a 24-well plate to achieve 50-70% confluency on the day of the experiment.[10]
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working solutions of this compound in fresh culture medium at desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO equivalent).
-
Remove the old medium, wash once with PBS, and add the this compound-containing medium or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24 hours).
Step 2: Fixation and Permeabilization
-
Carefully aspirate the treatment medium from each well.
-
Gently wash the cells three times with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
Step 3: Immunostaining
-
Block non-specific binding by adding 1% BSA in PBS and incubating for 30-60 minutes at room temperature.[10]
-
Dilute the primary anti-acetyl-α-tubulin antibody in the blocking buffer (e.g., 1:1000 dilution, optimize as per manufacturer's data sheet).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
From this step onwards, protect the samples from light.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (e.g., 1:1000 dilution).
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.[10]
-
Wash the cells three times with PBS for 5 minutes each in the dark.
Step 4: Mounting and Imaging
-
Incubate cells with a DAPI solution for 5 minutes at room temperature to counterstain nuclei.[10]
-
Wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips and allow them to dry. Store slides at 4°C in the dark until imaging.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
Data Presentation and Analysis
Images should be captured under identical settings (e.g., exposure time, gain) for all treatment groups to allow for accurate comparison. Quantitative analysis can be performed by measuring the mean fluorescence intensity of the acetylated tubulin signal per cell using image analysis software (e.g., ImageJ/Fiji).[11][12]
Table 1: Quantitative Analysis of Acetylated α-Tubulin Fluorescence Intensity
| This compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| 0 µM (Vehicle Control) | 150.4 | ± 12.5 | 1.00 |
| 1 µM | 145.2 | ± 11.8 | 0.97 |
| 5 µM | 138.9 | ± 14.1 | 0.92 |
| 10 µM | 125.7 | ± 15.3 | 0.84 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on the cell line and experimental conditions.
Expected Results:
-
If this compound acts solely as a tubulin polymerization inhibitor: A dose-dependent decrease in overall microtubule density may be observed. The effect on the proportion of acetylated tubulin might be minimal or could decrease due to microtubule destabilization.
-
If this compound also inhibits HDAC6: A dose-dependent increase in the fluorescence intensity of acetylated α-tubulin would be expected, indicating microtubule stabilization.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking or washing; Secondary antibody is non-specific. | Increase blocking time to 60 minutes; Increase the number and duration of washes; Titrate secondary antibody. |
| Weak or No Signal | Primary antibody concentration too low; Inactive primary antibody. | Optimize primary antibody concentration; Use a fresh antibody aliquot. |
| Microtubule structure is poor | Cells were over-permeabilized; Fixation was inadequate. | Reduce Triton X-100 concentration or incubation time; Ensure PFA is freshly prepared. |
| Image is out of focus | Coverslip mounted incorrectly. | Ensure the cell-side of the coverslip is facing the objective; Use sufficient mounting medium to avoid bubbles. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo destabilization of dynamic microtubules by HDAC6-mediated deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. qeios.com [qeios.com]
- 8. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Composite microtubules of the axon: quantitative analysis of tyrosinated and acetylated tubulin along individual axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Cell Cycle Proteins Following Ckd-516 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulatory proteins that, in complex with their cyclin partners, drive the cell through its different phases. The CDK4/6-Cyclin D complex is particularly critical for the G1-S phase transition. It phosphorylates the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of the E2F transcription factor.[1][2][3][4] Once free, E2F initiates the transcription of genes required for DNA replication and S-phase entry.[1][3][5]
Ckd-516 is a potent and selective small molecule inhibitor targeting CDK4 and CDK6. By inhibiting these kinases, this compound is hypothesized to prevent Rb phosphorylation, maintain Rb in its active, E2F-bound state, and thereby induce G1 cell cycle arrest.[1][6] This application note provides a detailed protocol for using Western blot analysis to investigate the effects of this compound on key proteins within the CDK4/6-Rb-E2F signaling pathway. This method allows for the precise measurement of changes in protein expression and phosphorylation status, providing critical insights into the compound's mechanism of action.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Caption: Standard workflow for Western blot analysis from cell treatment to data analysis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing Western blot analysis to assess the impact of this compound on cell cycle proteins.
Cell Culture and Treatment
-
Cell Seeding: Seed a cancer cell line known to have intact Rb (e.g., MCF-7, ZR-75-1 for breast cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) diluted in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
Cell Lysate Preparation[7][8]
-
Wash: Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.
-
Scrape & Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new, clean microcentrifuge tube. Store at -80°C or proceed to the next step.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-30 µg per lane). Normalize the volume with lysis buffer and add 4X Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
SDS-PAGE (Polyacrylamide Gel Electrophoresis)[9][10]
-
Gel Preparation: Use a precast polyacrylamide gel (e.g., 4-15% gradient gel) or cast your own gel with a percentage appropriate for the molecular weights of the target proteins.
-
Loading: Load the denatured protein samples (20-30 µ g/lane ) and a molecular weight marker into the wells.
-
Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer[7][10]
-
Membrane Activation: Activate a PVDF membrane by briefly immersing it in methanol, followed by rinsing in deionized water and soaking in transfer buffer.
-
Assembly: Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet or semi-dry).
-
Transfer: Perform the electrotransfer at a constant current or voltage for a specified time (e.g., 100 V for 1 hour).
Immunoblotting[8][10]
-
Blocking: After transfer, wash the membrane briefly with 1X TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Recommended Primary Antibodies:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
CDK4
-
CDK6
-
Cyclin D1
-
Cyclin E1
-
β-Actin or GAPDH (as a loading control)
-
-
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
Detection and Analysis
-
Substrate Incubation: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein band to the corresponding loading control band (e.g., β-Actin).
Data Presentation: Expected Outcomes
The following table presents hypothetical quantitative data from a Western blot experiment designed to test the effects of this compound on the Rb pathway in MCF-7 cells after 24 hours of treatment. Data is represented as the relative band intensity normalized to the loading control (β-Actin) and expressed as a fold change relative to the vehicle control (0 nM).
Table 1: Hypothetical Quantitative Western Blot Analysis of Cell Cycle Proteins Post this compound Exposure
| Target Protein | This compound (0 nM) | This compound (50 nM) | This compound (100 nM) | This compound (500 nM) | Expected Outcome |
| p-Rb (Ser807/811) | 1.00 | 0.45 | 0.15 | 0.05 | Dose-dependent decrease |
| Total Rb | 1.00 | 1.05 | 1.10 | 1.15 | No significant change or slight increase |
| Cyclin D1 | 1.00 | 0.98 | 1.02 | 0.95 | No significant change |
| CDK4 | 1.00 | 1.03 | 0.97 | 1.05 | No significant change |
| Cyclin E1 | 1.00 | 0.60 | 0.30 | 0.10 | Dose-dependent decrease |
| β-Actin | 1.00 | 1.00 | 1.00 | 1.00 | Consistent expression (Loading Control) |
Interpretation of Hypothetical Data: The data demonstrates that this compound treatment leads to a significant, dose-dependent reduction in the phosphorylation of Rb at Ser807/811, a direct target site of CDK4/6.[7] This inhibition of Rb phosphorylation prevents the release of E2F, which in turn leads to a downstream decrease in the expression of E2F target genes, such as Cyclin E1.[3] The levels of total Rb, CDK4, and Cyclin D1 are not expected to change significantly with short-term treatment, confirming that this compound acts by inhibiting kinase activity rather than altering protein expression of its direct targets. These results are consistent with this compound inducing G1 cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. General Session 3 - San Antonio Breast Cancer Symposium [sabcs.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CKD-516 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of CKD-516, a novel therapeutic agent. The information is compiled from various preclinical studies to assist in the design and execution of in vivo experiments.
Overview of this compound
This compound is a water-soluble, small molecule prodrug that is rapidly converted in vivo to its active metabolite, S-516. It functions primarily as a potent tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism of action classifies this compound as a vascular disrupting agent (VDA), which selectively targets and disrupts the existing tumor vasculature, leading to hemorrhagic necrosis and tumor growth inhibition.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound and its active metabolite S-516 in various preclinical animal models.
Table 1: Dosage of this compound in Preclinical Animal Models
| Animal Model | Cancer/Disease Model | Route of Administration | Dosage | Dosing Schedule | Reference |
| BALB/c Nude Mice | Lung Squamous Cell Carcinoma (H520 Xenograft) | Intraperitoneal (IP) | 3 mg/kg | Once, 1 hour after irradiation | [1] |
| BALB/c Nude Mice | Lung Squamous Cell Carcinoma (H520 Xenograft) | Intraperitoneal (IP) | 5 mg/kg | Once, 1 hour after irradiation | [1] |
| BALB/c Nude Mice | Lung Squamous Cell Carcinoma (H520 Xenograft) | Intraperitoneal (IP) | 3 mg/kg | On day 1 and day 5, 1 hour after irradiation | [1] |
| Hsd:Athymic Nude-Foxn1nu Mice | Lung Cancer (A549 Orthotopic) | Oral (PO) | Not specified | Three times weekly or once daily | [2] |
| Murine Model | Colon Cancer (CT26) | Not specified | 10 mg/kg | Not specified | [3] |
| Murine Model | Lung Cancer (3LL) | Not specified | 10 mg/kg | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of this compound and S-516 in Sprague-Dawley Rats
| Compound | Route of Administration | Dose (mg/kg) | Sex | AUClast (ng·h/mL) | Oral Bioavailability (%) |
| S-516 (from IV this compound) | Intravenous (IV) | 4 | Male | 1170 | N/A |
| S-516 (from IV this compound) | Intravenous (IV) | 4 | Female | 2670 | N/A |
| S-516 (from PO this compound) | Oral (PO) | 4 | Male | 211 | 18.0 |
| S-516 (from PO this compound) | Oral (PO) | 4 | Female | 780 | 29.2 |
AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data adapted from a pharmacokinetic study in rats.[1]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization. As a prodrug, it is converted to the active metabolite S-516, which binds to tubulin and prevents the formation of microtubules. This disruption of the microtubule network leads to G2/M cell cycle arrest and apoptosis in rapidly dividing cells, such as endothelial cells in tumor vasculature and cancer cells.
While this compound is not a direct histone deacetylase (HDAC) inhibitor, its effects on tubulin are relevant to HDAC6. HDAC6 is a cytoplasmic deacetylase that counts α-tubulin among its substrates. Inhibition of HDAC6 can lead to hyperacetylation of tubulin, which affects microtubule stability and function. The interplay between tubulin polymerization inhibitors like S-516 and the acetylation status of tubulin regulated by HDAC6 may represent a point of mechanistic convergence.
Experimental Protocols
The following protocols are generalized from published preclinical studies and should be adapted to specific experimental needs and institutional guidelines.
Animal Models
-
Xenograft Mouse Model of Lung Squamous Cell Carcinoma:
-
Animal Strain: BALB/c nude mice (athymic).
-
Cell Line: H520 human lung squamous cell carcinoma cells.
-
Procedure: Subcutaneously inject H520 cells into the flank of the mice. Allow tumors to reach a specified volume (e.g., 100-200 mm³) before initiating treatment.[1]
-
-
Orthotopic Lung Cancer Mouse Model:
-
Animal Strain: Hsd:Athymic Nude-Foxn1nu mice.
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Procedure: Implant A549 cells directly into the lung. Confirm tumor establishment via imaging (e.g., MRI) before treatment.[2]
-
-
Pharmacokinetic Studies in Rats:
-
Animal Strain: Sprague-Dawley rats.
-
Procedure: Administer this compound via intravenous or oral routes. Collect blood samples at predetermined time points for analysis of this compound and S-516 concentrations.
-
Preparation and Administration of this compound
a) Intraperitoneal (IP) Administration (for mouse models):
-
Formulation: Dissolve this compound powder in sterile phosphate-buffered saline (PBS).
-
Concentration: Prepare a stock solution and dilute to the final desired concentration for injection. The final volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
Procedure:
-
Gently restrain the mouse.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the this compound solution slowly.
-
b) Oral (PO) Administration (for mouse and rat models):
-
Formulation: this compound is available in tablet form for clinical studies and can be formulated as a solution or suspension for animal studies. For experimental purposes, it can be dissolved in a suitable vehicle such as water or a specific formulation buffer if available from the supplier.
-
Procedure (Gavage):
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's nose to the last rib to determine the appropriate insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the solution slowly.
-
c) Intravenous (IV) Administration (for rat models):
-
Formulation: Dissolve this compound in a sterile, injectable vehicle suitable for intravenous administration (e.g., saline).
-
Procedure (Tail Vein Injection):
-
Warm the rat's tail to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into one of the lateral tail veins.
-
Inject the solution slowly.
-
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft cancer model.
Safety and Toxicology Considerations
In preclinical studies, high doses of this compound (5 mg/kg in mice) have been associated with gradual weight loss.[1] Clinical studies in humans have reported gastrointestinal adverse events such as diarrhea and nausea.[4] Researchers should carefully monitor animal well-being, including body weight, food and water intake, and general behavior, throughout the study period. Establishing a maximum tolerated dose (MTD) in the specific animal model is recommended before initiating large-scale efficacy studies.
Conclusion
This compound is a promising vascular disrupting agent with demonstrated preclinical efficacy in various cancer models. The provided data and protocols offer a foundation for researchers to design and conduct further preclinical investigations into its therapeutic potential. Careful consideration of the animal model, administration route, and dosing schedule is crucial for obtaining reliable and reproducible results. Further studies are warranted to explore the full therapeutic window and potential applications of this compound in other disease contexts.
References
- 1. Treatment of chronic kidney diseases with histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 dose-escalation and dose-expansion study to assess the safety and efficacy of this compound, a novel vascular disrupting agent, in combination with Irinotecan in patients with previously treated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of the vascular-disrupting agent this compound (NOV120401) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CKD-516 Vascular Disruption using DCE-MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
CKD-516 is a novel, water-soluble, small-molecule vascular disrupting agent (VDA) that functions as a tubulin polymerization inhibitor.[1][2] Its active metabolite, S-516, binds to tubulin, leading to the disruption of the microtubule network in endothelial cells.[3][4] This disruption causes a cascade of events, including cell cycle arrest at the G2/M phase and, crucially, the rapid shutdown of established tumor vasculature.[2][5] The ensuing vascular collapse leads to extensive tumor necrosis and apoptosis by depriving the tumor of essential nutrients and oxygen.[1][5] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative assessment of vascular perfusion and permeability, making it an invaluable tool for evaluating the pharmacodynamic effects of VDAs like this compound in both preclinical and clinical settings.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing DCE-MRI to evaluate the vascular-disrupting effects of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound, a prodrug, is converted to its active form, S-516. S-516 targets tubulin, a key component of microtubules. By inhibiting tubulin polymerization, S-516 disrupts the cytoskeleton of endothelial cells, leading to a change in cell shape and loss of cell-cell adhesion. This culminates in the breakdown of the tumor's vascular integrity.
Figure 1. This compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies evaluating the vascular disrupting effects of this compound using DCE-MRI.
Table 1: Preclinical DCE-MRI Data in Rabbit VX2 Intramuscular Tumor Model [7][8]
| Parameter | Time Point | Control Group (Saline) | Treated Group (this compound, 0.7 mg/kg) | % Change from Baseline (Treated) | p-value (vs. Control) |
| Ktrans (min⁻¹) | Baseline | 0.138 ± 0.047 | 0.148 ± 0.051 | - | - |
| 4 hours post | 0.143 ± 0.052 | 0.089 ± 0.039 | -39.9% | <0.001 | |
| 1 week post | 0.151 ± 0.058 | 0.121 ± 0.045 | -18.2% | 0.04 | |
| iAUC (arbitrary units) | Baseline | 38.9 ± 12.1 | 41.2 ± 13.5 | - | - |
| 4 hours post | 40.1 ± 13.2 | 24.5 ± 10.8 | -40.5% | <0.001 | |
| 1 week post | 42.3 ± 14.1 | 33.7 ± 11.9 | -18.2% | 0.03 |
Ktrans: Volume transfer coefficient; iAUC: Initial area under the gadolinium concentration-time curve.
Table 2: Phase I Clinical Trial DCE-MRI Data in Patients with Advanced Solid Tumors [9]
| Patient ID | Dose Level (mg/m²) | Tumor Type | Baseline Ktrans (min⁻¹) | 24h post-infusion Ktrans (min⁻¹) | % Change in Ktrans |
| 1 | 3.3 | Colorectal | 0.12 | 0.08 | -33.3% |
| 2 | 5.0 | Gastric | 0.25 | 0.15 | -40.0% |
| 3 | 7.0 | Ovarian | 0.18 | 0.11 | -38.9% |
| 4 | 9.0 | Sarcoma | 0.31 | 0.19 | -38.7% |
| 5 | 9.0 | Colorectal | 0.09 | 0.07 | -22.2% |
Data presented is a representative subset for illustrative purposes, based on the trends reported in the study. The study observed a general trend of decreased Ktrans and iAUC 24 hours after the first infusion of this compound.[9]
Experimental Protocols
Preclinical Evaluation of this compound in a Rabbit Tumor Model using DCE-MRI
This protocol is based on the methodology described in studies evaluating this compound in a rabbit VX2 intramuscular tumor model.[7][8]
1. Animal Model
-
Species: New Zealand White rabbits.
-
Tumor Model: VX2 carcinoma tumors implanted in the back muscles.
-
Tumor Growth: Allow tumors to grow to a suitable size for imaging (e.g., 10-15 mm in diameter).
2. Drug Administration
-
Drug: this compound.
-
Formulation: Dilute in normal saline (e.g., 3 mL).
-
Administration: Slow intravenous injection via the auricular vein (e.g., at a rate of 1 mL/min).
-
Control Group: Administer an equivalent volume of normal saline.
3. DCE-MRI Acquisition
-
MRI System: 3.0T MRI scanner.
-
Imaging Schedule:
-
Baseline scan (before this compound administration).
-
Follow-up scans at 4 hours and 1 week post-administration.[8]
-
-
Anesthesia: Induce and maintain anesthesia throughout the imaging procedure.
-
Imaging Sequence: T1-weighted radial gradient echo sequence (e.g., VIBE).
-
Sequence Parameters (Example):
-
Repetition Time (TR) / Echo Time (TE): 3.2 / 1.1 ms.
-
Flip Angle: 15°.
-
Matrix Size: 128x128.
-
Slice Thickness: 3 mm.
-
Field of View (FOV): 160 mm.
-
Temporal Resolution: 5 seconds.
-
-
Contrast Agent:
-
Agent: Gadoteric acid (or other gadolinium-based contrast agent).
-
Dose: 0.1 mmol/kg.
-
Administration: Intravenous bolus injection via the auricular vein.
-
-
Dynamic Scan Duration: 10 minutes, including pre-contrast imaging.[11]
4. Data Analysis
-
Software: Utilize appropriate software for pharmacokinetic modeling of DCE-MRI data.
-
Region of Interest (ROI): Draw ROIs encompassing the tumor tissue on the MR images.
-
Pharmacokinetic Model: Employ the Tofts model or a similar two-compartment model to analyze the dynamic data.[8]
-
Quantitative Parameters: Calculate Ktrans (volume transfer constant) and iAUC (initial area under the curve).[7]
-
Statistical Analysis: Compare the changes in Ktrans and iAUC between the treated and control groups at each time point using appropriate statistical tests (e.g., linear mixed model).
Clinical Evaluation of this compound in Patients with Advanced Solid Tumors using DCE-MRI
This protocol is based on the methodology from the Phase I clinical trial of this compound.[9]
1. Patient Population
-
Patients with advanced, refractory solid tumors.
2. Drug Administration
-
Drug: this compound.
-
Dosing Regimen: Intravenous administration on Day 1 and Day 8 of a 3-week cycle.[9]
-
Dose Escalation: Employ a standard 3+3 dose-escalation design, with dose levels ranging from 1 mg/m² to 12 mg/m².[9]
3. DCE-MRI Acquisition
-
MRI System: 1.5T or 3.0T clinical MRI scanner.
-
Imaging Schedule:
-
Screening/Baseline scan (before the first dose of this compound).
-
Follow-up scan at 24 hours after the first infusion.[9]
-
-
Imaging Sequence: T1-weighted spoiled gradient-echo sequence.
-
Contrast Agent:
-
Agent: Gadolinium-based contrast agent.
-
Dose: Standard clinical dose (e.g., 0.1 mmol/kg).
-
Administration: Intravenous bolus injection.
-
-
Dynamic Scan: Acquire a series of T1-weighted images before, during, and after contrast agent administration.
4. Data Analysis
-
Software: Use validated software for DCE-MRI analysis.
-
Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., Tofts model) to the dynamic data to derive quantitative parameters.
-
Primary Parameters: Ktrans and iAUC.[9]
-
Analysis: Evaluate the change in DCE-MRI parameters from baseline to the 24-hour post-infusion time point for each patient.
Experimental Workflow Visualization
Figure 2. Preclinical and Clinical Experimental Workflow.
References
- 1. qeios.com [qeios.com]
- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 7. mdpi.com [mdpi.com]
- 8. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paul-tofts-phd.org.uk [paul-tofts-phd.org.uk]
- 10. Dynamic Contrast-Enhanced MRI Using a Macromolecular MR Contrast Agent (P792): Evaluation of Antivascular Drug Effect in a Rabbit VX2 Liver Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring tumor response to the vascular disrupting agent this compound in a rabbit VX2 intramuscular tumor model using PET/MRI: Simultaneous evaluation of vascular and metabolic parameters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CKD-516 and S-516 Concentrations for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting cytotoxicity studies involving CKD-516 and its active metabolite, S-516.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and S-516?
This compound is a water-soluble L-valine prodrug of S-516. Upon administration, this compound is converted to its active metabolite, S-516. S-516 is a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA) that exerts cytotoxic effects on cancer cells.[1]
Q2: What is the mechanism of action of S-516?
S-516 functions as a tubulin polymerization inhibitor. It binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]
Q3: What are the key considerations when designing a cytotoxicity study for S-516?
When designing a cytotoxicity study for S-516, it is crucial to select an appropriate cell line, determine a suitable range of drug concentrations, and choose a relevant assay for measuring cell viability or death. The incubation time of the drug with the cells is another critical parameter that should be optimized.
Q4: Which cytotoxicity assays are recommended for S-516?
Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays are suitable for assessing the cytotoxicity of S-516. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of LDH from damaged cells.
Quantitative Data Summary
The following table summarizes the available in vitro data for S-516. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Compound | Cell Line | Cancer Type | Parameter | Value | Reference |
| S-516 | - | - | Tubulin Polymerization Inhibition | IC50: 4.3 µM | [1] |
| S-516 | HL-60 | Human Promyelocytic Leukemia | Cell Cycle Arrest (G2/M) | 30 nM | [1] |
| S-516 | HUVEC | Human Umbilical Vein Endothelial Cells | Cytoskeletal Changes | 10 nM | [3] |
| S-516 | HCT116 | Human Colorectal Carcinoma | Cytotoxicity | Not specified | [1] |
| S-516 | HCT15 | Human Colorectal Carcinoma (P-gp overexpressing) | Cytotoxicity | Not specified | [1] |
| S-516 | H460 | Human Lung Carcinoma | Inhibition of Cell Proliferation | Not specified | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability after treatment with S-516. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
S-516 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of S-516 in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of S-516. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
S-516 stock solution (dissolved in DMSO)
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of S-516 concentrations in complete culture medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Troubleshooting Guides
MTT Assay
-
Q: My absorbance readings are too low.
-
A: This could be due to low cell seeding density, insufficient incubation time with MTT, or cell death in the control wells. Optimize your cell number and incubation times.
-
-
Q: I'm observing high background absorbance.
-
A: This may be caused by microbial contamination or interference from phenol red in the culture medium. Use sterile techniques and consider using a phenol red-free medium.
-
-
Q: The formazan crystals are not dissolving completely.
-
A: Ensure thorough mixing after adding the solubilization solution. You can gently pipette up and down or use a plate shaker.
-
LDH Assay
-
Q: The spontaneous LDH release in my control wells is high.
-
A: This indicates that your control cells may be unhealthy. Ensure you are using cells in the logarithmic growth phase and handle them gently during plating and media changes. Over-confluency can also lead to increased cell death.
-
-
Q: My results are not reproducible.
-
A: Inconsistent results can arise from variations in cell seeding, incubation times, or reagent preparation. Maintain consistency in all steps of the protocol.
-
-
Q: The absorbance values are out of the linear range of the assay.
-
A: You may need to adjust the initial cell seeding density or dilute the supernatant before performing the LDH reaction.
-
Signaling Pathways and Experimental Workflows
References
Troubleshooting inconsistent results in Ckd-516 tubulin assays
Welcome to the technical support center for Ckd-516 tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.
Troubleshooting Guide for Inconsistent Results
Obtaining reliable and reproducible data is critical when evaluating the effect of this compound on tubulin polymerization. Below is a summary of common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in Control Wells | 1. Inactive Tubulin: Improper storage (-80°C is critical), multiple freeze-thaw cycles.[1] 2. Incorrect Temperature: Assay must be performed at 37°C to induce polymerization.[1][2][3] 3. GTP Degradation: GTP is essential for polymerization and can degrade if not stored or prepared correctly.[1] | 1. Ensure tubulin is stored at -80°C and avoid repeated freeze-thaw cycles.[1] Use fresh aliquots for each experiment. 2. Pre-warm the 96-well plate and the spectrophotometer to 37°C before adding the tubulin mix.[1][2][3] 3. Use freshly prepared or properly stored GTP stock solutions.[1] |
| High Background Signal at Time Zero | 1. This compound/S516 Precipitation: The compound may not be fully soluble in the assay buffer, causing light scattering.[1] 2. Buffer Contamination: Particulates in the buffer can scatter light. | 1. Check the solubility of this compound or its active form, S516, in the assay buffer. If solubility is an issue, consider reducing the starting concentration or using a different solvent (ensure the final solvent concentration is low, e.g., <1% DMSO).[1] 2. Filter-sterilize all buffers before use. |
| Inconsistent IC50 Values | 1. Variable Cell Proliferation Rates: If using a cell-based assay, different cell lines will have different doubling times.[4] 2. Pipetting Errors: Inaccurate pipetting can lead to significant variability. 3. Compound Instability: this compound or S516 may not be stable under assay conditions. | 1. Adjust the duration of the cell viability assay to suit the specific cell line's growth rate.[4] 2. Use calibrated pipettes and consider using duplicate or triplicate wells to identify and mitigate experimental errors. 3. Assess the stability of your compound in the assay buffer over the time course of the experiment. |
| Discrepancy Between Biochemical and Cell-Based Assays | 1. Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.[4] 2. Drug Efflux: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.[4] 3. Metabolic Inactivation: Cellular enzymes may rapidly metabolize this compound into an inactive form.[4] | 1. Evaluate the cell permeability of this compound using standard assays. 2. Test for drug efflux by using cell lines with known expression of efflux pumps or by using efflux pump inhibitors. This compound has been shown to be effective in P-gp overexpressing cell lines.[5] 3. Investigate the metabolic stability of this compound in the cell lines being used. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a water-soluble prodrug that is converted in the body to its active metabolite, S516.[5][6] S516 is a potent tubulin polymerization inhibitor.[5][6] It binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[5][6] Additionally, this compound acts as a vascular disrupting agent (VDA), selectively targeting and destroying the blood vessels that supply tumors.[6][7]
Q2: How should I prepare this compound for my assay?
A2: this compound is a water-soluble prodrug.[5] For in vitro tubulin polymerization assays, it is often the active metabolite, S516, that is used.[6] If using this compound, it should be dissolved in an appropriate buffer. If using S516, which may have different solubility properties, a small amount of a solvent like DMSO may be required. Always ensure the final solvent concentration in the assay is low (typically <1%) to avoid interfering with the assay.[1]
Q3: What are the key phases of a tubulin polymerization curve?
A3: A typical tubulin polymerization curve, monitored by an increase in absorbance or fluorescence, has three phases:
-
Nucleation (Lag Phase): The initial slow phase where tubulin dimers form small aggregates or "nuclei."
-
Growth (Polymerization Phase): A rapid increase in signal as the nuclei quickly elongate into microtubules.
-
Steady State (Plateau Phase): The rate of polymerization equals the rate of depolymerization, and there is no net change in the microtubule mass.[2][3]
Q4: Can I use a fluorescence-based assay instead of a turbidity-based one?
A4: Yes, fluorescence-based assays are a common alternative. These assays often use a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[8] This method can offer increased sensitivity and may be less susceptible to interference from colored compounds.[8]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Lyophilized tubulin protein (≥99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound (or active metabolite S516) and control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor)
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Preparation: Thaw all reagents on ice. Keep the tubulin on ice at all times.[1]
-
Compound Preparation: Prepare a 10x working stock of this compound/S516 and control compounds by diluting them in General Tubulin Buffer. A serial dilution is recommended to test a range of concentrations.
-
Tubulin Polymerization Mix Preparation (on ice): For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1]
-
Assay Plate Setup: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the wells of a pre-warmed 96-well plate.[1]
-
Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1][2][3]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action for this compound.
Tubulin Assay Experimental Workflow
Caption: Experimental workflow for a tubulin polymerization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. abscience.com.tw [abscience.com.tw]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing CKD-516 Off-Target Effects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of CKD-516 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted to its active metabolite, S-516. S-516 is a potent tubulin polymerization inhibitor.[1][2] It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] As a vascular disrupting agent (VDA), this compound also targets the established tumor vasculature, causing a rapid shutdown of blood flow and leading to tumor necrosis.[1][3]
Q2: What are the known on-target effects of this compound in preclinical models?
A2: The primary on-target effects of this compound are potent anti-tumor activity, including inhibition of tumor growth and induction of tumor necrosis.[1][2][4] Preclinical studies have demonstrated its efficacy in various murine and human tumor xenograft models.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target binding partners for this compound are not extensively documented in publicly available literature, potential off-target effects can be inferred from adverse events observed in clinical trials and the known side effects of other tubulin inhibitors. These may include gastrointestinal toxicities (diarrhea, nausea, vomiting), myelosuppression (neutropenia), hypertension, neurotoxicity, and cardiotoxicity.[1][5][6][7][8]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is crucial. A key strategy is to include a structurally unrelated compound with the same on-target mechanism (i.e., another tubulin polymerization inhibitor). If both compounds produce the same phenotype, it is more likely an on-target effect. Additionally, using a negative control analog of this compound, if available, can help. This analog would be structurally similar but inactive against tubulin.
Q5: Should I be concerned about multidrug resistance (MDR) when using this compound?
A5: The active metabolite of this compound, S-516, has shown efficacy against cancer cell lines that overexpress P-glycoprotein (P-gp), a key MDR transporter.[1][2] This suggests that this compound may be less susceptible to certain mechanisms of multidrug resistance compared to other tubulin inhibitors.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Animal Mortality
Possible Cause:
-
Off-target toxicity: The observed toxicity may be due to the interaction of this compound or its active metabolite S-516 with unintended molecular targets.
-
Vehicle-related toxicity: The formulation vehicle may be causing adverse effects.
-
Dose miscalculation or formulation error: Incorrect dosing or improper formulation can lead to excessive exposure.
Troubleshooting Steps:
-
Conduct a dose-range-finding study: Determine the maximum tolerated dose (MTD) in your specific preclinical model.
-
Include a vehicle-only control group: This will help differentiate between compound-related and vehicle-related toxicity.
-
Monitor for specific organ toxicities: Based on potential off-target effects, conduct regular monitoring of:
-
Gastrointestinal system: Observe for signs of diarrhea, vomiting, and weight loss.
-
Hematological system: Perform complete blood counts (CBCs) to check for neutropenia and other cytopenias.
-
Cardiovascular system: Monitor blood pressure and heart rate. Consider electrocardiograms (ECGs) if cardiotoxicity is suspected.
-
Nervous system: Observe for any behavioral changes or signs of neuropathy.
-
-
Histopathological analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Possible Cause:
-
Pharmacokinetic (PK) issues: Poor absorption, rapid metabolism, or inefficient conversion of the prodrug this compound to the active S-516 in the animal model.
-
Bioavailability: The oral bioavailability of this compound can vary.[9]
-
Tumor microenvironment: The in vivo tumor microenvironment can influence drug response.
Troubleshooting Steps:
-
Pharmacokinetic analysis: Measure the plasma concentrations of both this compound and S-516 over time to understand their absorption, distribution, metabolism, and excretion (ADME) profiles in your model.
-
Pharmacodynamic (PD) assessment: Correlate the PK data with a PD marker of target engagement. For this compound, this could be the analysis of microtubule polymerization status in tumor tissue or the measurement of cell cycle arrest.
-
Optimize dosing regimen: Based on the PK/PD data, adjust the dose and schedule to ensure adequate exposure of the tumor to the active drug.
-
Evaluate different routes of administration: While this compound is orally available, intravenous administration has also been used in preclinical and clinical studies and may provide more consistent exposure.[1][9]
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Model | Tumor Type | This compound Dose and Schedule | Outcome | Reference |
| Mice | Murine Colon Carcinoma (CT26) | Not specified | Marked antitumor efficacy | [1][2] |
| Mice | Murine Lewis Lung Carcinoma (3LL) | Not specified | Marked antitumor efficacy | [1][2] |
| Mice | Human Colon Carcinoma Xenograft (HCT116) | Not specified | Marked antitumor efficacy | [1][2] |
| Mice | Human Colon Carcinoma Xenograft (HCT15) | Not specified | Marked antitumor efficacy | [1][2] |
| Mice | Human Lung Carcinoma Xenograft (H460) | 2.5 mg/kg, i.p. | Extensive central tumor necrosis | [4] |
Table 2: Adverse Events Observed in a Phase I Clinical Trial of Intravenous this compound
| Adverse Event | Grade 1/2 (%) | Grade 3 (%) | Total (%) | Reference |
| Diarrhea | 30.4 | 13.0 | 43.4 | [1][8] |
| Nausea | 21.7 | 0 | 21.7 | [1][8] |
| Vomiting | 21.7 | 0 | 21.7 | [1][8] |
| Abdominal Pain | 21.7 | 4.3 | 26.0 | [1][8] |
| Myalgia | 17.4 | 0 | 17.4 | [1][8] |
| Hypertension | Not specified | Dose-limiting toxicity at 12 mg/m²/day | Not specified | [8] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay biochemically assesses the direct effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound (or S-516) and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a 2x tubulin solution in ice-cold polymerization buffer.
-
Prepare 2x serial dilutions of this compound/S-516 and control compounds in polymerization buffer.
-
Add 50 µL of the compound dilutions to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding 50 µL of the 2x tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
Protocol 2: Cell-Based Microtubule Structure Analysis (Immunofluorescence)
This protocol visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
Glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo studies.
Caption: Logic for investigating off-target effects.
References
- 1. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of the vascular-disrupting agent this compound (NOV120401) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A phase 1 dose-escalation and dose-expansion study to assess the safety and efficacy of this compound, a novel vascular disrupting agent, in combination with Irinotecan in patients with previously treated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CKD-516 Prodrug to S-516 Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prodrug CKD-516 and its active metabolite, S-516.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo conversion of this compound to its active metabolite S-516?
A1: this compound is a valine prodrug designed for rapid in vivo conversion to its active form, S-516.[1] Preclinical studies in rats and dogs have demonstrated that after intravenous administration, this compound is quickly metabolized to S-516 in the plasma.[2] While specific conversion rate percentages are not publicly available, the rapid appearance of S-516 and its pharmacokinetic profile suggest a high conversion efficiency.
Q2: What are the potential sources of variability in the conversion of this compound to S-516?
A2: Variability in the conversion rate can arise from several factors, including:
-
Species and Sex Differences: Preclinical studies have shown marked differences in the metabolism of this compound. For instance, the rate of metabolism in rat liver microsomes differs significantly between males and females.[2] In female rats, the exposure to S-516 (AUClast) after intravenous injection of this compound was 2.3-fold higher than in male rats.[3]
-
Liver Function: As the liver is a primary site of drug metabolism, any impairment in liver function could affect the conversion of this compound. In a clinical study, the half-life of S-516 was significantly longer in patients with splenomegaly (suggestive of liver cirrhosis and portal hypertension) compared to those without (6.1 vs 4.6 hours).[4]
-
Genetic Polymorphisms: Although not specifically reported for this compound, genetic variations in metabolic enzymes are a common source of inter-individual differences in drug metabolism.
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same metabolic enzymes could potentially alter the conversion of this compound. S-516 showed moderate inhibition of CYP1A2 and CYP2C8 in vitro, suggesting a potential for drug-drug interactions.[2]
Q3: Which enzymes are responsible for the conversion of this compound to S-516?
A3: The specific enzymes responsible for the hydrolysis of the valine ester in this compound to yield S-516 have not been explicitly identified in the available literature. However, this conversion is likely mediated by esterases present in the plasma and various tissues, particularly the liver.
Q4: How can I troubleshoot unexpected pharmacokinetic profiles of S-516 in my animal studies?
A4: If you observe unexpected plasma concentrations of S-516, consider the following:
-
Review Animal Demographics: Check the species, strain, sex, and age of the animals, as these can all influence drug metabolism.
-
Assess Animal Health: Ensure the animals are healthy, with no underlying conditions (especially liver abnormalities) that could affect metabolism.
-
Verify Dosing Procedure: Confirm the accuracy of the dose preparation and administration route.
-
Check for Contaminants: Ensure that feed, bedding, or co-administered substances are not interfering with the metabolism of this compound.
-
Re-validate Analytical Method: If you are analyzing the plasma samples in-house, re-validate your bioanalytical method to rule out any technical issues.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected S-516 plasma concentrations | 1. Inefficient prodrug conversion. 2. Rapid clearance of S-516. 3. Issues with drug formulation or administration. 4. Analytical error. | 1. Investigate potential species-specific differences in esterase activity. 2. Analyze plasma for both this compound and S-516 to determine the ratio. 3. Review the health status of the animals, particularly liver function. 4. Verify the dose and route of administration. 5. Re-run analytical standards and quality control samples. |
| Higher than expected S-516 plasma concentrations | 1. Saturated metabolism or clearance pathways. 2. Reduced clearance of S-516. 3. Overdosing. | 1. Consider a dose-ranging study to assess dose-proportionality. 2. Evaluate renal and hepatic function of the animals. 3. Double-check dose calculations and preparation. |
| High inter-individual variability in S-516 levels | 1. Genetic variability in metabolic enzymes. 2. Differences in individual animal health. 3. Inconsistent drug administration. | 1. Increase the number of animals per group to improve statistical power. 2. Stratify results by sex to investigate sex-specific differences. 3. Ensure consistent and accurate dosing technique for all animals. |
Quantitative Data Summary
The following tables summarize the available pharmacokinetic parameters for S-516 following the administration of this compound in preclinical species.
Table 1: Pharmacokinetic Parameters of S-516 in Rats Following a Single Dose of this compound
| Parameter | Male Rats (IV) | Female Rats (IV) | Male Rats (Oral) | Female Rats (Oral) |
| Dose of this compound | 10 mg/kg | 10 mg/kg | 30 mg/kg | 30 mg/kg |
| Tmax (h) | 0.08 | 0.08 | 0.25 | 0.25 |
| Cmax (ng/mL) | 1,138.8 | 2,055.7 | 443.2 | 1,029.3 |
| AUClast (ng·h/mL) | 913.4 | 2,139.7 | 785.6 | 1,842.1 |
| t1/2 (h) | 1.5 | 1.4 | 1.9 | 1.8 |
Data adapted from Kim et al.[3]
Table 2: Half-life of S-516 in Preclinical Species and Humans
| Species | Half-life (t1/2) of S-516 |
| Rats | ~1.5 hours[2] |
| Dogs | ~8 hours[2] |
| Humans (without splenomegaly) | 4.6 hours[4] |
| Humans (with splenomegaly) | 6.1 hours[4] |
Experimental Protocols
Protocol: Quantification of this compound and S-516 in Plasma using LC-MS/MS
This protocol is a representative example based on standard bioanalytical methods for small molecules. Specific parameters may need to be optimized for your instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound, S-516, and the internal standard. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor to product ion transitions for this compound, S-516, and the internal standard by infusing standard solutions into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for this compound, S-516, and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound and S-516 in the unknown samples by interpolating from the calibration curve.
Visualizations
Caption: Experimental workflow for assessing the in vivo conversion of this compound to S-516.
Caption: Factors influencing the in vivo conversion of this compound to S-516.
References
- 1. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of the vascular-disrupting agent this compound (NOV120401) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing CKD-516-Induced Hypertension in Animal Studies
Disclaimer: The following information is provided for a hypothetical compound, "CKD-516." Publicly available scientific literature does not contain specific data for a compound with this designation. The content below is based on established principles of drug-induced hypertension in animal models, particularly those relevant to chronic kidney disease (CKD) research.
This guide is intended for researchers, scientists, and drug development professionals who are encountering or anticipating hypertension as a side effect of this compound in their animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in blood pressure in our animal models treated with this compound. Is this an expected side effect?
A1: While specific data on this compound is not publicly available, it is not uncommon for investigational drugs, particularly those targeting pathways relevant to renal function, to have off-target effects on blood pressure regulation. Hypertension can be a consequence of various mechanisms, including activation of the renin-angiotensin-aldosterone system (RAAS), increased sympathetic nervous system activity, or fluid retention.[1][2] It is crucial to characterize the nature and mechanism of this hypertensive effect.
Q2: What are the potential mechanisms through which this compound might be inducing hypertension?
A2: Potential mechanisms for drug-induced hypertension in the context of renal research include:
-
RAAS Activation: The compound may directly or indirectly stimulate the release of renin, leading to increased angiotensin II and aldosterone production, which are potent vasoconstrictors and promote sodium and water retention.[1][3]
-
Sympathetic Nervous System (SNS) Stimulation: this compound could increase sympathetic outflow from the central nervous system, leading to increased heart rate and peripheral vascular resistance.
-
Endothelial Dysfunction: The compound might impair the production of vasodilators like nitric oxide or increase the production of vasoconstrictors like endothelin.
-
Sodium and Water Retention: Direct effects on renal tubular function could lead to volume expansion and a subsequent rise in blood pressure.[1]
Q3: Which animal models are most appropriate for studying this compound-induced hypertension?
A3: The choice of animal model is critical and depends on the research question. Common models for studying hypertension, particularly in the context of kidney disease, include:
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.
-
5/6 Nephrectomy (Subtotal Nephrectomy) Model: This surgical model mimics chronic kidney disease and often leads to hypertension.[4][5]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of volume-dependent hypertension with suppressed renin levels.[5][6]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model induces renovascular hypertension through unilateral renal artery stenosis, leading to RAAS activation.[5][7]
Troubleshooting Guide
Problem 1: High variability in blood pressure readings between animals in the same treatment group.
-
Possible Cause: Inconsistent measurement technique.
-
Troubleshooting Steps:
-
Ensure all personnel are trained on the standardized blood pressure measurement protocol (e.g., tail-cuff or telemetry).
-
Acclimatize animals to the measurement procedure to minimize stress-induced fluctuations.
-
Take multiple readings for each animal at the same time of day and average them.
-
If using tail-cuff, ensure proper cuff size and placement.
-
Problem 2: Unexpectedly high mortality in the this compound high-dose group.
-
Possible Cause: Severe, uncontrolled hypertension leading to cardiovascular events.
-
Troubleshooting Steps:
-
Implement continuous blood pressure monitoring via telemetry if possible to capture the full extent of the hypertensive response.
-
Consider dose-response studies to identify a maximum tolerated dose with a manageable hypertensive effect.
-
Perform histopathological analysis of target organs (heart, kidneys, brain) to identify signs of end-organ damage.[8][9]
-
Consider co-administration of a well-characterized antihypertensive agent to determine if mitigating the hypertension improves survival.
-
Problem 3: Blood pressure elevation is not consistent across different studies with this compound.
-
Possible Cause: Differences in experimental conditions or animal characteristics.
-
Troubleshooting Steps:
-
Review and standardize protocols across all studies, including animal strain, age, sex, diet (especially sodium content), and housing conditions.
-
Verify the formulation and administration of this compound to ensure consistency.
-
Be aware that the gut microbiome can influence blood pressure, and variations in animal vendors or housing may play a role.[2]
-
Quantitative Data Summary
The following tables provide representative data from common animal models of hypertension that can serve as a reference for contextualizing the effects of this compound.
Table 1: Typical Blood Pressure Values in Different Hypertensive Rat Models
| Animal Model | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Citation(s) |
| Normotensive (e.g., Wistar-Kyoto) | 110 - 130 | 70 - 90 | 80 - 100 | |
| Spontaneously Hypertensive Rat (SHR) | 180 - 220 | 110 - 140 | 130 - 160 | |
| 5/6 Nephrectomy | 140 - 180 | 90 - 120 | 105 - 140 | [4] |
| DOCA-Salt | 160 - 200 | 100 - 130 | 120 - 150 | [5] |
| Two-Kidney, One-Clip (2K1C) | 150 - 190 | 100 - 120 | 115 - 145 | [5] |
Table 2: Common Antihypertensive Agents and Their Effects in Animal Models
| Drug Class | Example | Typical Reduction in Mean Arterial Pressure (mmHg) | Primary Mechanism of Action | Citation(s) |
| ACE Inhibitor | Enalapril, Benazepril | 15 - 30 | Inhibits conversion of Angiotensin I to Angiotensin II | [3] |
| Angiotensin II Receptor Blocker (ARB) | Losartan, Telmisartan | 15 - 30 | Blocks the AT1 receptor | |
| Calcium Channel Blocker | Amlodipine | 20 - 40 | Blocks L-type calcium channels, causing vasodilation | [8] |
| Diuretic | Hydrochlorothiazide | 10 - 20 | Increases sodium and water excretion | |
| Alpha-2 Adrenergic Agonist | Clonidine | 20 - 35 | Centrally acting sympatholytic | [10] |
Experimental Protocols
Protocol 1: Induction of Hypertension via 5/6 Subtotal Nephrectomy in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize the rat using isoflurane or a combination of ketamine/xylazine.
-
Surgical Procedure (First Stage):
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Suture the incision.
-
-
Recovery: Allow the animal to recover for one week.
-
Surgical Procedure (Second Stage):
-
Make a flank incision on the right side to expose the right kidney.
-
Perform a complete right nephrectomy.
-
Suture the incision.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor for signs of distress.
-
Hypertension Development: Hypertension typically develops over 4-8 weeks.[4] Blood pressure can be monitored weekly using the tail-cuff method or continuously with telemetry.
Protocol 2: Blood Pressure Measurement Using the Tail-Cuff Method in Rats
-
Acclimatization: Place the rat in a restraining device on a warming platform (37°C) for 15-20 minutes per day for at least three consecutive days prior to the first measurement. This minimizes stress.
-
Cuff Placement: Place the appropriate-sized occlusion cuff and sensor at the base of the rat's tail.
-
Measurement Cycle: The system will automatically inflate and deflate the cuff. The sensor detects the return of blood flow.
-
Data Collection: Perform at least 10-15 measurement cycles per session.
-
Data Analysis: Discard the first few readings to allow for stabilization. Average the remaining valid readings to obtain the systolic blood pressure for that session.
Visualizations
References
- 1. Hypertension in small animal kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new low-nephron CKD model with hypertension, progressive decline of renal function, and enhanced inflammation in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Experimental Models of Renal Disease and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VetFolio [vetfolio.com]
- 9. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 10. Clonidine - Wikipedia [en.wikipedia.org]
Best practices for long-term storage and stability of Ckd-516
Disclaimer: CKD-516 is an investigational drug. Detailed information regarding its long-term storage, stability, and specific experimental protocols are typically proprietary and disseminated to authorized personnel through controlled documents such as an Investigator's Brochure. The following guide is based on best practices for handling investigational compounds in a research setting and publicly available information. Researchers must consult the documentation provided by the drug sponsor for definitive guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A: Specific long-term storage conditions for this compound are not publicly available. However, for most investigational small molecule drugs in solid form, it is best practice to store them in a cool, dry, and dark environment. Typically, this would be at controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light and moisture. Always refer to the manufacturer's or sponsor's certificate of analysis and product handling documentation for specific temperature and humidity requirements.
Q2: How should I handle this compound upon receipt?
A: Upon receipt, the container should be inspected for any damage. The product should be quarantined under the recommended storage conditions until it is formally logged into your inventory.[1] All shipments of investigational drugs should be accompanied by documentation that needs to be carefully reviewed and stored.[1]
Q3: Is this compound light-sensitive?
A: While specific data on the photosensitivity of this compound is not available in the public domain, it is a standard precaution for all investigational compounds to protect them from light to prevent potential photodegradation.[1][2] Amber vials or light-protective overwraps should be used.
Q4: What is the stability of this compound in solution?
A: The stability of this compound in various solvents and at different concentrations has not been publicly disclosed. For preclinical studies, it has been dissolved in saline for injection or purified water for oral gavage. The stability of a reconstituted solution depends on the solvent, concentration, pH, and temperature. It is crucial to determine the stability of your specific formulation for the duration of your experiment. This is typically done through a stability-indicating analytical method, such as HPLC.[3][4][5]
Q5: What are the potential degradation pathways for this compound?
A: Information on the specific degradation products of this compound is not publicly available. As part of the drug development process, forced degradation studies are conducted to identify potential degradation pathways under stress conditions such as acid, base, heat, oxidation, and light.[3][4][6] This information is critical for developing a stability-indicating analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Perform a stability study of the stock solution under your experimental conditions (solvent, concentration, temperature). 3. Aliquot and store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. |
| Loss of compound activity over time | Improper long-term storage. | 1. Verify the storage conditions (temperature, humidity, light exposure) against the sponsor's recommendations. 2. Check for any temperature excursions in the storage unit.[1] 3. If in doubt, request a new batch of the compound and a certificate of analysis. |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent or exceeding the solubility limit. | 1. Consult literature or the manufacturer for recommended solvents. 2. Consider the use of co-solvents or excipients to improve solubility. 3. Determine the solubility of this compound in your chosen solvent system before preparing high-concentration stock solutions. |
Data Presentation
The following tables are templates that researchers can use to summarize stability data obtained from their own experiments or from the manufacturer's documentation.
Table 1: Long-Term Storage Stability of Solid this compound
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 2-8°C | 0 months | |||
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| 25°C / 60% RH | 0 months | |||
| 6 months | ||||
| 12 months | ||||
| 24 months |
Table 2: Stability of this compound in Solution
| Solvent System | Concentration | Storage Temperature | Time Point | Assay (%) | Degradation Product X (%) |
| Saline | 1 mg/mL | 4°C | 0 hours | ||
| 24 hours | |||||
| 48 hours | |||||
| DMSO | 10 mM | -20°C | 0 days | ||
| 30 days | |||||
| 90 days |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of this compound for In Vitro Experiments
-
Preparation: Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target stock concentration.
-
Dissolution: Vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate cell culture medium or buffer.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Key factors that can influence the stability of this compound.
References
- 1. ashp.org [ashp.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijrpc.com [ijrpc.com]
- 6. validated stability indicating: Topics by Science.gov [science.gov]
Improving the therapeutic index of Ckd-516 in combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CKD-516 in combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally available small molecule that functions as a vascular disrupting agent (VDA).[1][2] Its active metabolite, S-516, inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[3] This disruption of microtubule dynamics in endothelial cells leads to a rapid and selective shutdown of established tumor vasculature, resulting in extensive tumor necrosis.[3][4] this compound also induces G2/M phase cell cycle arrest in cancer cells.[3][5]
Q2: What is the rationale for using this compound in combination with other anti-cancer agents?
The primary rationale for combination therapy is to enhance the overall anti-tumor effect and overcome the limitations of VDA monotherapy. While VDAs like this compound effectively induce necrosis in the core of a tumor, a viable rim of tumor cells often remains at the periphery, leading to tumor regrowth.[4][6] Combining this compound with conventional chemotherapy or radiotherapy can target these surviving, well-oxygenated, and proliferating cells at the tumor margin.[4][7] Preclinical studies have shown that this compound enhances the anti-tumor activity of chemotherapeutic agents like gemcitabine.[5]
Q3: What is the therapeutic index of this compound and what are the common adverse events observed in clinical trials?
The therapeutic index of this compound is being evaluated in ongoing clinical trials. The maximum tolerated dose (MTD) for intravenous this compound was determined to be 12 mg/m²/day.[3][8] For the oral formulation, the recommended phase II dose is 20 mg/day (15 mg/day for patients with a body surface area <1.65 m²).[1][2]
Common adverse events associated with this compound in combination with irinotecan include diarrhea (79%), nausea (74%), vomiting (67%), and neutropenia (62%).[9] In a monotherapy setting, dose-limiting toxicities included grade 3 hypertension.[3][8]
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity in non-tumor cells or in vivo models.
-
Question: We are observing significant toxicity in our in vitro co-culture models or excessive weight loss and other adverse effects in our animal models, even at what we believed to be sub-therapeutic doses of the combination therapy. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Overlapping Toxicities: this compound and many chemotherapeutic agents can have overlapping toxicities, particularly gastrointestinal and hematological side effects.[9] It is crucial to establish the dose-response curves for each agent individually in your specific experimental system before combining them.
-
Dosing Schedule and Sequence: The order and timing of drug administration can significantly impact the therapeutic index. Preclinical studies suggest that pretreatment with a VDA followed by chemotherapy may be more effective.[7] Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) to identify the optimal therapeutic window.
-
Pharmacokinetic Interactions: One agent may alter the metabolism or clearance of the other, leading to increased exposure and toxicity. While no significant bioaccumulation of the active metabolite of this compound has been reported, it is advisable to consult relevant literature for potential pharmacokinetic interactions between this compound and your combination partner.[1]
-
Animal Strain and Health Status: The tolerability of anti-cancer agents can vary between different mouse or rat strains. Ensure that the animals are healthy and within the appropriate age and weight range for the study.
-
Problem 2: Lack of synergistic or additive anti-tumor effect in our experiments.
-
Question: We are not observing the expected synergistic or enhanced anti-tumor effect with our this compound combination therapy. The effect is merely additive or, in some cases, less than the individual agents alone. What are the potential reasons and what should we investigate?
-
Answer:
-
Suboptimal Dosing: The synergistic effect of combination therapy is often dose-dependent. A thorough dose-matrix experiment (testing various concentrations of both agents) is essential to identify the optimal concentrations for synergy.
-
Inappropriate Timing of Assessment: The vascular disrupting effects of this compound are rapid, leading to central tumor necrosis within hours of administration.[5] The subsequent effects of the combination partner on the surviving tumor rim may take longer to become apparent. Ensure your experimental endpoints and assessment time points are chosen to capture both the immediate vascular effects and the longer-term tumor cell killing.
-
Tumor Model Resistance: The specific tumor model being used may be resistant to one or both agents. It is important to characterize the sensitivity of your cell lines or tumor model to each drug individually.
-
Mechanism of Interaction: Synergy depends on the interplay between the mechanisms of action of the two drugs. This compound's disruption of tumor blood flow should ideally enhance the delivery and efficacy of the combination partner to the tumor periphery. Consider evaluating the tumor microenvironment (e.g., hypoxia, vascular density) post-treatment to understand if the desired mechanistic interplay is occurring.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination with Gemcitabine in H460 Xenografts
| Treatment Group | Dose | Tumor Growth Delay |
| Control | - | - |
| Gemcitabine alone | 40 mg/kg | 36% |
| This compound + Gemcitabine | 2.5 mg/kg + 40 mg/kg | 57% |
Data summarized from a study in a murine tumor model.[5]
Table 2: Adverse Events in a Phase 1 Study of Oral this compound in Combination with Irinotecan
| Adverse Event | Frequency |
| Diarrhea | 79% |
| Nausea | 74% |
| Vomiting | 67% |
| Neutropenia | 62% |
Data from a study in patients with previously treated metastatic colorectal cancer.[9]
Experimental Protocols
Protocol 1: In Vitro Endothelial Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by evaluating its effect on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
24-well plates
-
This compound (and combination agent)
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound and the combination agent in the cell suspension. Include appropriate vehicle controls.
-
Add the HUVEC suspension containing the test compounds to the Matrigel-coated wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.
-
Visualize the formation of capillary-like tube structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Protocol 2: In Vivo Tumor Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., H460 lung carcinoma)
-
This compound
-
Combination chemotherapeutic agent
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Administer this compound and the chemotherapeutic agent according to the desired dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Measure tumor volume using calipers and record the body weight of the mice regularly (e.g., twice weekly).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess necrosis and vascular changes).
-
Calculate tumor growth inhibition and assess the statistical significance of the differences between treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound combination therapy.
Caption: Troubleshooting flowchart for combination therapy experiments.
References
- 1. Phase I and pharmacokinetic study of the vascular‐disrupting agent CKD‐516 (NOV120401) in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of the vascular-disrupting agent this compound (NOV120401) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 dose-escalation and dose-expansion study to assess the safety and efficacy of this compound, a novel vascular disrupting agent, in combination with Irinotecan in patients with previously treated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
CKD-516 vs. Combretastatin A-4: A Comparative Analysis of Two Potent Tubulin Inhibitors
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Among the most promising targets are agents that disrupt the tumor vasculature. This guide provides a detailed comparative analysis of two such agents: CKD-516 and the well-established combretastatin A-4. Both compounds function as tubulin polymerization inhibitors, leading to vascular disruption within solid tumors. This guide will delve into their mechanisms of action, present available quantitative data from preclinical studies, and provide detailed experimental protocols for key assays.
At a Glance: Key Distinctions
| Feature | This compound | Combretastatin A-4 (CA-4) |
| Chemical Class | Benzophenone derivative | Stilbene |
| Mechanism of Action | Prodrug of S-516, a tubulin polymerization inhibitor | Inhibitor of tubulin polymerization |
| Primary Therapeutic Target | Tumor vasculature and tumor cells | Tumor vasculature |
| Development Stage | Clinical trials | Extensive preclinical and clinical trials (as the prodrug CA-4P) |
Introduction to the Vascular Disrupting Agents
This compound is a novel, water-soluble prodrug of S-516, a potent tubulin polymerization inhibitor. Developed as an analog of combretastatin A-4, this compound is designed to overcome some of the limitations of its predecessor, such as poor solubility.[1] Combretastatin A-4, a natural product isolated from the African bushwillow tree Combretum caffrum, is a powerful antimitotic agent that has been extensively studied for its vascular-disrupting properties in cancer therapy.[2] Both agents target the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules, cell cycle arrest, and ultimately, apoptosis of endothelial and tumor cells.[2][3]
Quantitative Performance Data
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
| S-516 (active metabolite of this compound) | 4.29 | [4] |
| Combretastatin A-4 | ~1-2 | [5] |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| S-516 | HL-60 | Human promyelocytic leukemia | 4.8 nM | [4] |
| HCT116 | Human colorectal carcinoma | 42.8 nM | [4] | |
| HCT15 | Human colorectal adenocarcinoma (P-gp overexpressing) | 24.9 nM | [4] | |
| Combretastatin A-4 | HeLa | Human cervical cancer | 0.011 µM (median) | [6] |
| K562 | Human chronic myelogenous leukemia | 0.0048 - 0.046 µM | [6] | |
| Various | Sub-nM to low µM range | [5] |
Mechanism of Action: A Deeper Dive
Both this compound and combretastatin A-4 share a common primary mechanism of action: the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of the microtubule cytoskeleton has a dual effect:
-
Vascular Disruption: Endothelial cells, particularly the rapidly dividing cells lining the tumor vasculature, are highly sensitive to microtubule destabilization. The collapse of their cytoskeleton leads to a change in cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor core. This results in extensive tumor necrosis.
-
Direct Cytotoxicity: By arresting the cell cycle in the G2/M phase, these agents also directly induce apoptosis in cancer cells.
Below is a simplified diagram of the signaling pathway.
References
- 1. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of CKD-516 and ZD6126 Efficacy in Xenograft Models
In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a promising strategy to target the tumor vasculature, leading to a cascade of events that culminate in tumor cell death. This guide provides a detailed comparison of two such VDAs, CKD-516 and ZD6126, focusing on their efficacy in preclinical xenograft models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and ZD6126
This compound is a novel, orally available VDA that functions as a tubulin polymerization inhibitor.[1][2] By selectively binding to the tubulin in the endothelial cells of tumor blood vessels, it disrupts the cytoskeleton, leading to the destruction of the aberrant tumor vasculature.[1][2] This disruption causes a rapid decrease in blood flow and nutrient supply, ultimately resulting in extensive tumor cell necrosis.[1][2]
ZD6126 is a water-soluble prodrug of the tubulin-binding agent N-acetylcolchinol (NAC).[3][4] Similar to this compound, ZD6126 targets the tumor vasculature by disrupting the tubulin cytoskeleton in proliferating endothelial cells.[3][5] This action leads to a rapid reduction in vascular volume, thrombosis, and vessel occlusion, which in turn causes extensive tumor necrosis.[3][6] ZD6126 has demonstrated a wide therapeutic margin in mouse models and has shown efficacy across a spectrum of human tumor xenografts.[3]
Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound and ZD6126 in various xenograft models, as reported in preclinical studies.
Table 1: Efficacy of this compound in a Lung Squamous Cell Carcinoma Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Volume Reduction | Increase in Tumor Necrosis Area | Reduction in Blood Vessel Number | Reference |
| This compound (3 mg/kg) | Not specified | 39.5% | - | 52% | [7] |
| This compound (5 mg/kg) | Not specified | 81.2% | - | - | [7] |
| This compound (3 mg/kg) + IR | Day 1 | 29% (at 24h), 59% (at 72h) | - | 65% | [1] |
| This compound (3 mg/kg) + IR | Days 1 and 5 | 28% (at 24h), 32% (at 72h) | - | 59% | [1] |
| IR alone | 5 days/week | - | 67% | 73% | [1] |
| This compound (3 mg/kg) alone | Not specified | - | 82% | 38% | [1] |
| This compound (3 mg/kg) + IR (long-term) | Not specified | Delayed tumor growth | 84% | 84% | [1][2] |
IR: Irradiation
Table 2: Efficacy of ZD6126 in Various Human Tumor Xenograft Models
| Xenograft Model | Treatment | Dose | Tumor Growth Delay | Reference |
| Calu-6 (Lung) | Single dose | 200 mg/kg | 5.7 days | [3] |
| LoVo (Colorectal) | Single dose | 200 mg/kg | 9.4 - 15.2 days | [3] |
| LoVo (Colorectal) | Single dose | 100 mg/kg | 9.5 days | [3] |
| LoVo (Colorectal) | Single dose | 50 mg/kg | 8.8 days | [3] |
| Hras5 (Fibroblasts) | Single dose | 200 mg/kg | Not significant | [3] |
| FaDu (Pharynx) | Single dose | 125 mg/kg | 4.3 ± 1.3 days | [4] |
| FaDu (Pharynx) | Combination with Paclitaxel (15 mg/kg) | 125 mg/kg | 14.1 ± 1.3 days | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
This compound Xenograft Study Protocol (Lung Squamous Cell Carcinoma) [1][7]
-
Cell Line and Animal Model: Human lung squamous cell carcinoma (H520) cells were used. The xenograft mouse model was established in BALB/c nude mice.
-
Tumor Implantation: H520 cells were subcutaneously injected into the right hind leg of the mice.
-
Drug Administration: this compound was administered at doses of 3 mg/kg or 5 mg/kg. For combination studies, irradiation (IR) was performed daily for 5 days, and this compound was administered 1 hour after IR on either day 1 or days 1 and 5.
-
Efficacy Evaluation: Tumor volume was measured to assess tumor growth. At the end of the treatment, tumor tissues were excised for histological analysis.
-
Immunohistochemistry: Tumor tissues were stained with hematoxylin and eosin (H&E) to evaluate morphology and necrosis. Immunohistochemical staining was performed for CD31 (to assess blood vessel density), pimonidazole (to detect hypoxia), HIF-1α, Glut-1, VEGF, and Ki-67.
ZD6126 Xenograft Study Protocol (Various Human Tumors) [3][6]
-
Cell Lines and Animal Model: A range of human tumor cell lines were used, including Calu-6 (lung), LoVo and HT-29 (colorectal), PC-3 (prostate), SKOV-3 (ovarian), and MDA-MB-231 (breast). Tumors were grown as xenografts in nude mice. Hras5-transformed mouse 3T3 fibroblasts were also used.
-
Drug Administration: ZD6126 was administered as a single bolus dose (e.g., 50, 100, or 200 mg/kg) intraperitoneally (i.p.) or in a multi-dose regimen (e.g., 100 mg/kg daily for five days).
-
Efficacy Evaluation: Antitumor effects were assessed by measuring tumor growth delay.
-
Histology and Immunohistochemistry: Tumors were excised 24 hours after treatment and stained with H&E to assess tumor necrosis. CD31 immunohistochemistry was used to evaluate effects on tumor endothelium. Electron microscopy was also employed to gain insight into the mechanism of action.
Mechanism of Action and Signaling Pathway
Both this compound and ZD6126 are vascular disrupting agents that target tubulin polymerization in endothelial cells. This shared mechanism of action disrupts the integrity of the tumor vasculature, leading to a cascade of downstream effects that culminate in tumor necrosis.
VDA Signaling Pathway
Experimental Workflow
The general workflow for evaluating the efficacy of compounds like this compound and ZD6126 in xenograft models involves several key steps, from cell culture to data analysis.
Xenograft Efficacy Study Workflow
Conclusion
Both this compound and ZD6126 have demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. Their shared mechanism as tubulin polymerization inhibitors leads to potent vascular disruption within tumors. The data presented in this guide highlights their efficacy in reducing tumor volume and inducing necrosis. While ZD6126 has been tested in a broader range of tumor types, this compound shows promise, particularly in combination with radiotherapy for lung cancer. It is important to note that direct comparative studies between these two agents are limited, and the optimal dosing and scheduling for each may vary depending on the tumor model. Further research, including head-to-head trials, would be beneficial to fully elucidate the comparative efficacy and potential clinical applications of this compound and ZD6126. ZD6126 development was halted due to cardiotoxicity at the required doses in clinical trials.[8]
References
- 1. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ZD6126: a novel vascular-targeting agent that causes selective destruction of tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ZD6126 - Wikipedia [en.wikipedia.org]
Synergistic Power in Lung Cancer Therapy: A Comparative Analysis of CKD-516 and Carboplatin
For Immediate Release to the Scientific Community
In the ongoing battle against non-small cell lung cancer (NSCLC), the exploration of novel combination therapies remains a critical frontier. This guide provides a detailed comparison of the synergistic effects of CKD-516, a novel vascular-disrupting agent, with the conventional chemotherapeutic drug carboplatin. Drawing upon preclinical experimental data, this document outlines the mechanistic rationale, presents quantitative outcomes, and contextualizes this combination against alternative therapeutic strategies.
Unveiling the Synergy: Mechanism of Action
This compound (Valecobulin) operates as a potent inhibitor of microtubule elongation. Its active metabolite, S516, targets the colchicine binding site on β-tubulin, leading to the disruption of the microtubule network in cancer cells. This primary action triggers a cascade of downstream events, culminating in profound anti-tumor effects.
The combination of this compound with carboplatin, a DNA-damaging agent, has demonstrated a synergistic anti-cancer effect in preclinical models of NSCLC.[1] The proposed mechanism for this synergy lies in the multifaceted cellular stress induced by each agent.
This compound's Contribution:
-
Microtubule Disruption: Inhibition of microtubule polymerization leads to mitotic arrest and cellular stress.
-
Endoplasmic Reticulum (ER) Stress: The disruption of cellular architecture and protein trafficking induces the unfolded protein response (UPR), a hallmark of ER stress.
-
Reactive Oxygen Species (ROS) Generation: ER stress and mitochondrial dysfunction contribute to an increase in intracellular ROS, further promoting cellular damage and apoptosis.
Carboplatin's Role:
-
DNA Damage: As a platinum-based compound, carboplatin forms adducts with DNA, interfering with DNA replication and transcription, ultimately leading to apoptosis.
The synergistic effect is believed to arise from the dual assault on critical cellular processes. This compound-induced ER stress and ROS production likely lower the apoptotic threshold, making the cancer cells more susceptible to the DNA damage inflicted by carboplatin.
Signaling Pathway of this compound and Carboplatin Synergy
Caption: Synergistic apoptotic signaling of this compound and carboplatin.
Quantitative Analysis of In Vivo Efficacy
A key preclinical study investigated the combination of this compound and carboplatin in an H460 human NSCLC xenograft mouse model. The data demonstrates a significant enhancement in anti-tumor activity with the combination therapy compared to either agent alone, without a corresponding increase in toxicity as measured by body weight loss.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | ~1800 | - |
| This compound | 3 mg/kg | ~1200 | 33% |
| Carboplatin | 50 mg/kg | ~900 | 50% |
| This compound + Carboplatin | 3 mg/kg + 50 mg/kg | ~300 | 83% |
| Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[1] |
Experimental Protocols
In Vivo H460 Xenograft Model
A representative protocol for evaluating the in vivo efficacy of this compound and carboplatin is as follows:
-
Cell Culture: Human H460 NSCLC cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: A suspension of H460 cells (e.g., 1 x 10^6 cells in 0.1-0.2 mL) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration:
-
Vehicle control group receives the vehicle solution.
-
This compound group receives this compound (3 mg/kg) intraperitoneally.
-
Carboplatin group receives carboplatin (50 mg/kg) intraperitoneally.
-
Combination group receives both this compound and carboplatin at the specified doses.
-
Dosing schedule is maintained for a predetermined period (e.g., daily or every other day for 2-3 weeks).
-
-
Data Collection: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group relative to the control group.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for the in vivo xenograft study.
Comparison with Alternative Carboplatin-Based Doublets
The combination of this compound and carboplatin shows promise as a potential second-line treatment for NSCLC. Below is a comparison with other carboplatin-based doublet therapies that have been evaluated in this setting. It is important to note that these are not direct head-to-head comparisons from a single clinical trial but rather a compilation of data from different studies.
| Combination Therapy | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound + Carboplatin | Preclinical NSCLC Xenograft | Not Applicable (83% TGI) | Not Applicable | Not Applicable |
| Paclitaxel + Carboplatin | Second-line metastatic NSCLC | 23% | 4.0 | 6.0 |
| Vinorelbine + Carboplatin | Second-line advanced NSCLC | 7.7% | 3.1 | 7.6 |
| Docetaxel + Carboplatin | Second-line metastatic NSCLC | 19.2% | 3.9 | 8.1 |
| Pemetrexed/Gemcitabine + Carboplatin | Second-line NSCLC (progression >6 months after 1st line platinum) | 30.4% | 5.9 | 12.5 |
Data for alternative therapies are from various clinical trials and are presented for comparative context.[2][3][4]
Conclusion
The preclinical data strongly suggest that the combination of this compound and carboplatin has a synergistic anti-cancer effect in NSCLC models. The mechanism, rooted in the dual induction of cellular stress through microtubule disruption and DNA damage, provides a solid rationale for further investigation. While clinical data for this specific combination is not yet available, its promising in vivo efficacy warrants its consideration and further evaluation in clinical settings, especially in the context of second-line therapy for NSCLC. The comparison with existing carboplatin-based doublets highlights the potential for this novel combination to offer a competitive therapeutic option. Continued research is essential to translate these preclinical findings into tangible benefits for patients with lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Second-line paclitaxel/carboplatin versus vinorelbine/carboplatin in patients who have advanced non-small-cell lung cancer pretreated with non-platinum-based chemotherapy: a multicenter randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Docetaxel and carboplatin as second-line chemotherapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: CKD-516 in Combination with Irinotecan for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel vascular disrupting agent, CKD-516, in combination with irinotecan, against established second-line treatments for metastatic colorectal cancer (mCRC). The information is compiled from publicly available clinical trial data and preclinical research to support informed decision-making in drug development and research.
Executive Summary
The combination of this compound with irinotecan has shown promise in a Phase 1 clinical trial for patients with treatment-refractory metastatic colorectal cancer, demonstrating a manageable safety profile and favorable efficacy signals.[1] This guide will delve into the mechanistic rationale, present the available clinical data in comparison to standard-of-care regimens such as FOLFIRI with bevacizumab or ramucirumab, and provide detailed experimental methodologies for key assessments.
Mechanism of Action
This compound: A Novel Vascular Disrupting Agent
This compound is an orally administered small molecule that functions as a vascular disrupting agent (VDA). Its active metabolite, S-516, inhibits tubulin polymerization, leading to the disruption of the microtubule network in endothelial cells. This selectively damages established tumor vasculature, causing a rapid shutdown of blood flow within the tumor, which in turn leads to extensive tumor necrosis.[1] Preclinical studies also suggest that this compound may have an immune-modulating effect by inducing the maturation of dendritic cells.
Irinotecan: A Topoisomerase I Inhibitor
Irinotecan is a cornerstone of chemotherapy for colorectal cancer. It is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. By trapping the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks, which ultimately leads to the formation of lethal double-strand breaks during DNA replication, inducing apoptosis in cancer cells.
The Rationale for Combination Therapy
The combination of a VDA like this compound with a cytotoxic agent like irinotecan is based on a complementary anti-tumor strategy. This compound's rapid disruption of tumor blood flow can trap chemotherapy drugs within the tumor, potentially increasing their local concentration and efficacy. Furthermore, the hypoxic environment created by this compound can enhance the cytotoxic effects of certain chemotherapies.
Signaling and Mechanistic Pathways
Below are diagrams illustrating the mechanisms of action for this compound and Irinotecan.
Caption: Mechanism of this compound as a vascular disrupting agent.
Caption: Mechanism of Irinotecan as a topoisomerase I inhibitor.
Clinical Data Comparison
The following tables summarize the efficacy and safety data from the Phase 1 trial of this compound in combination with irinotecan and compares it with data from studies of standard second-line therapies for mCRC.
Table 1: Efficacy of this compound + Irinotecan vs. Standard Second-Line Therapies in mCRC
| Treatment Regimen | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound + Irinotecan [1] | Previously Treated mCRC | 4.1 months | 11.6 months | 3% (Partial Response) | 79% (PR + Stable Disease) |
| FOLFIRI + Bevacizumab [2][3] | Second-line mCRC | 6.1 - 11.6 months | 21.4 months | 32% | Not Reported |
| FOLFIRI + Ramucirumab [4][5] | Second-line mCRC | 5.9 - 8.9 months | 17.0 - 23.6 months | 8.2% - 41.7% | 74% |
Table 2: Safety Profile of this compound + Irinotecan vs. Standard Second-Line Therapies (Grade 3/4 Adverse Events)
| Adverse Event | This compound + Irinotecan (All Grades %)[1] | FOLFIRI + Bevacizumab (Grade 3/4 %)[2] | FOLFIRI + Ramucirumab (Grade 3/4 %)[4][5] |
| Neutropenia | 62% | 64% | 40% - 44% |
| Diarrhea | 79% | 8% | 8.6% |
| Nausea | 74% | Not Reported | Not Reported |
| Vomiting | 67% | Not Reported | Not Reported |
| Leukopenia | Not Reported | 16% | 10% |
| Anorexia | Not Reported | 8% | 10% |
| Febrile Neutropenia | Not Reported | 8% | Not Reported |
| Hypertension | Not Reported | 12% | 6.9% - 8% |
| Proteinuria | Not Reported | Not Reported | 3.4% |
| Fatigue | Not Reported | Not Reported | 6.9% |
Note: Grade 3/4 adverse event data for the this compound + irinotecan trial was not detailed in the available abstract. The percentages shown are for all grades.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of standard protocols used in the cited clinical trials.
Patient Population and Treatment Protocol (this compound + Irinotecan Phase 1 Trial)
-
Inclusion Criteria: Patients with metastatic colorectal cancer who had been previously treated with standard therapies.
-
Treatment Regimen: Oral this compound tablets were administered for five consecutive days, followed by a two-day break. Intravenous irinotecan (120 mg/m²) was administered on day one of each two-week treatment cycle.[1]
-
Dose Escalation: A traditional 3+3 dose-escalation design was used to determine the recommended Phase 2 dose.[1]
Tumor Response Assessment: RECIST 1.1
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard method for assessing tumor response in solid tumor clinical trials.
-
Baseline Assessment: At the start of the trial, all measurable lesions (target lesions) are identified and their longest diameters are summed up.
-
Follow-up Assessments: Tumor measurements are repeated at regular intervals.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Safety and Tolerability Assessment: CTCAE
The Common Terminology Criteria for Adverse Events (CTCAE) is a standardized system for grading the severity of adverse events in cancer clinical trials.
-
Grading Scale: Adverse events are graded on a 5-point scale:
-
Grade 1: Mild
-
Grade 2: Moderate
-
Grade 3: Severe
-
Grade 4: Life-threatening
-
Grade 5: Death related to the adverse event
-
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the synergy of a combination therapy in a xenograft model.
Caption: A typical workflow for a preclinical xenograft study.
Conclusion and Future Directions
The combination of the vascular disrupting agent this compound with irinotecan presents a novel and potentially valuable therapeutic strategy for previously treated metastatic colorectal cancer. The initial Phase 1 data are encouraging, suggesting the combination is safe and tolerable, with promising signs of efficacy.[1] However, it is important to note that this is early-phase data from a single-arm study.
Compared to established second-line therapies such as FOLFIRI plus bevacizumab or ramucirumab, the median PFS and OS from the Phase 1 this compound trial appear to be in a similar range, although direct comparisons are not possible without a randomized controlled trial. The safety profile of the this compound combination appears manageable, with the most common adverse events being gastrointestinal and hematological, which are also characteristic of irinotecan-based regimens.[1]
Further investigation in randomized Phase 2 and 3 trials is warranted to definitively establish the efficacy and safety of this compound plus irinotecan and to determine its place in the treatment landscape for metastatic colorectal cancer. Future studies should aim to provide a more detailed breakdown of adverse events and explore potential predictive biomarkers to identify patients most likely to benefit from this combination therapy.
References
- 1. A phase 1 dose-escalation and dose-expansion study to assess the safety and efficacy of this compound, a novel vascular disrupting agent, in combination with Irinotecan in patients with previously treated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II clinical trial of second-line FOLFIRI plus bevacizumab for patients with metastatic colorectal cancer: AVASIRI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FOLFIRI plus bevacizumab as second-line therapy in patients with metastatic colorectal cancer after first-line bevacizumab plus oxaliplatin-based therapy: the randomized phase III EAGLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of FOLFIRI Plus Ramucirumab in Recurrent Colorectal Cancer Refractory to Adjuvant Chemotherapy with Oxaliplatin/Fluoropyrimidine—Including Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
A Comparative Analysis of the Vascular Disrupting Effects of CKD-516 and OXi4503
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent vascular disrupting agents (VDAs), CKD-516 and OXi4503. Both compounds function as tubulin polymerization inhibitors, leading to the collapse of established tumor vasculature and subsequent tumor necrosis. This analysis synthesizes available preclinical and clinical data to offer a comparative overview of their mechanisms, efficacy, and experimental evaluation.
At a Glance: Key Differences and Similarities
| Feature | This compound | OXi4503 |
| Drug Class | Benzophenone analog, tubulin polymerization inhibitor | Combretastatin A1 diphosphate (CA1P), a second-generation combretastatin analog; tubulin polymerization inhibitor |
| Mechanism of Action | Inhibits tubulin polymerization, leading to G2/M cell cycle arrest and disruption of tumor vasculature.[1] It has also been found to induce dendritic cell maturation through the Rho signaling pathway.[2] | Binds to the colchicine-binding site on β-tubulin, inhibiting microtubule assembly.[3] It possesses a dual mechanism of action, not only disrupting tumor vasculature but also exhibiting direct cytotoxicity to tumor cells.[4] |
| Potency | Extensive central tumor necrosis observed at 2.5 mg/kg in H460 xenografts.[5] | ED50 of 3 mg/kg for shutdown of tumor blood vessels in an MDA-MB-231 adenocarcinoma model.[6] 80-90% reduction in tumor perfusion at 25 mg/kg in a KHT sarcoma model.[7][8] |
| In Vivo Efficacy | In combination with gemcitabine, significantly delayed H460 xenograft tumor growth by up to 57% compared to control.[5] | At doses above 12.5 mg/kg, completely repressed tumor growth in an MDA-MB-231 adenocarcinoma model, with some complete regressions at doses above 25 mg/kg.[6] |
| Clinical Development | Has undergone Phase I clinical trials for advanced solid tumors, both as a monotherapy and in combination with irinotecan for metastatic colorectal cancer.[9][10] | Has completed a Phase I clinical trial in patients with advanced solid tumors.[3] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and OXi4503 exert their primary vascular disrupting effects by targeting the tubulin cytoskeleton in endothelial cells. However, their downstream signaling and additional mechanisms of action show some divergence.
This compound: This benzophenone analog's active metabolite, S-516, binds to tubulin, preventing its polymerization. This leads to a cascade of events within the endothelial cells, including cytoskeletal disorganization, cell rounding, and ultimately, the collapse of the tumor vasculature. This results in G2/M phase cell cycle arrest.[1] Interestingly, recent findings suggest that this compound can also modulate the immune system by inducing the maturation of dendritic cells via the Rho signaling pathway, indicating a potential for combination with immunotherapies.[2]
OXi4503: As a combretastatin analog, OXi4503 also binds to the colchicine site on β-tubulin, leading to the depolymerization of microtubules.[3] A key distinguishing feature of OXi4503 is its dual mechanism of action. Beyond its potent vascular disrupting activity, it is metabolized to a reactive ortho-quinone intermediate. This intermediate can induce direct cytotoxicity to tumor cells through the formation of free radicals and binding to cellular nucleophiles.
Below are the proposed signaling pathways for both agents:
Experimental Data: A Quantitative Comparison
| Parameter | This compound | OXi4503 |
| In Vitro Endothelial Cell Effects | Induces cytoskeletal changes in HUVECs at 10 nM.[5] | - |
| In Vivo Vascular Shutdown | - | ED50 of 3 mg/kg in MDA-MB-231 adenocarcinoma model.[6] |
| In Vivo Tumor Perfusion | - | 80-90% reduction 4 hours post-treatment with 25 mg/kg in KHT sarcoma model.[7][8] |
| In Vivo Tumor Necrosis | Extensive central necrosis in H460 xenografts at 2.5 mg/kg, 12 hours post-treatment.[5] | Significant tumor necrosis with a single dose of 5 or 50 mg/kg in a colorectal liver metastases model.[11] |
| In Vivo Tumor Growth Inhibition | 57% delay in tumor growth (H460 xenograft) when combined with gemcitabine (40 mg/kg).[5] | Complete repression of tumor growth at >12.5 mg/kg in MDA-MB-231 model.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and OXi4503.
In Vitro Endothelial Cell Tube Formation Assay (General Protocol)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
-
Preparation: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[12]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells.[13]
-
Treatment: The cells are treated with varying concentrations of the vascular disrupting agent (e.g., this compound's active metabolite, S-516).
-
Incubation: The plate is incubated for a period of 4-18 hours to allow for tube formation.[12]
-
Analysis: The formation of tube-like structures is observed and quantified using light or fluorescence microscopy.[12]
In Vivo Tumor Xenograft Model (General Protocol)
Xenograft models are fundamental for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Culture and Implantation: Human cancer cells (e.g., H460 lung carcinoma for this compound studies or KHT sarcoma for OXi4503 studies) are cultured and then subcutaneously injected into immunocompromised mice.[5][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the vascular disrupting agent (e.g., this compound at 2.5 mg/kg or OXi4503 at 25 mg/kg) via intraperitoneal or intravenous injection.[5][7]
-
Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for histological analysis to assess necrosis and vascularity.
Assessment of Tumor Perfusion using Hoechst 33342 Staining
This technique allows for the visualization of functional blood vessels within a tumor.
-
Dye Injection: The fluorescent dye Hoechst 33342 is injected intravenously into the tumor-bearing mouse.[15]
-
Circulation and Staining: The dye circulates and stains the nuclei of cells adjacent to perfused blood vessels.
-
Tumor Excision and Sectioning: Shortly after injection, the tumor is excised, frozen, and sectioned.
-
Microscopy: The tumor sections are analyzed using fluorescence microscopy to visualize and quantify the perfused areas.
The following diagram illustrates a typical experimental workflow for evaluating a vascular disrupting agent.
Conclusion
Both this compound and OXi4503 are potent vascular disrupting agents with promising anti-tumor activity. OXi4503, a second-generation combretastatin analog, appears to be highly potent and benefits from a dual mechanism of action that includes direct tumor cytotoxicity. This compound, a benzophenone derivative, has also demonstrated significant vascular disrupting properties and shows potential for combination with both chemotherapy and immunotherapy. The choice between these or other VDAs for further development and clinical application will likely depend on the specific tumor type, the potential for synergistic combinations, and the overall safety profile. The experimental data and protocols outlined in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other vascular disrupting agents.
References
- 1. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the second-generation vascular disrupting agent OXi4503 on tumor vascularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase 1 dose-escalation and dose-expansion study to assess the safety and efficacy of this compound, a novel vascular disrupting agent, in combination with Irinotecan in patients with previously treated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular targeting agent Oxi4503 inhibits tumor growth in a colorectal liver metastases model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. promocell.com [promocell.com]
- 14. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. Effect of vascular marker Hoechst 33342 on tumour perfusion and cardiovascular function in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CKD-516 and Paclitaxel Effects on Microtubule Dynamics
For Immediate Release
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparison of two such agents, CKD-516 and paclitaxel, focusing on their distinct mechanisms of action and their impact on microtubule dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.
Executive Summary
This compound and paclitaxel both interfere with the dynamic nature of microtubules, a critical component of the cellular cytoskeleton, particularly during cell division. However, they achieve this through opposing mechanisms. This compound, a novel tubulin polymerization inhibitor, actively prevents the assembly of microtubules.[1][2][3] In contrast, paclitaxel is a well-established microtubule-stabilizing agent that promotes and enhances microtubule polymerization, leading to the formation of abnormally stable and non-functional microtubule structures.[4][5][6][7][8] This fundamental difference in their interaction with tubulin results in distinct downstream cellular consequences and offers different therapeutic strategies.
Comparative Analysis of Microtubule Dynamics
The following tables summarize the quantitative effects of this compound's active metabolite, S516, and paclitaxel on key parameters of microtubule dynamics.
Table 1: Effect on Tubulin Polymerization
| Parameter | S516 (Active Metabolite of this compound) | Paclitaxel |
| Mechanism | Inhibition of tubulin polymerization[1][2] | Promotion and stabilization of tubulin polymerization[4][5][6] |
| Effect | Concentration-dependent decrease in the rate and extent of microtubule assembly[1] | Enhances the rate and extent of microtubule polymerization[9] |
| IC50 (Tubulin Polymerization) | Not explicitly stated in the provided search results, but graphical data suggests potent inhibition. | Not applicable (promotes polymerization) |
Table 2: Quantitative Effects of Paclitaxel on Microtubule Dynamic Instability
| Parameter | Cell Line | Concentration | % Inhibition / Change |
| Shortening Rate | Caov-3 | 30 nM | 32% |
| A-498 | 100 nM | 26% | |
| Growing Rate | Caov-3 | 30 nM | 24% |
| A-498 | 100 nM | 18% | |
| Dynamicity | Caov-3 | 30 nM | 31%[10] |
| A-498 | 100 nM | 63%[10] |
Data for S516 on specific dynamic instability parameters (shortening/growing rates, dynamicity) were not available in the provided search results.
Mechanisms of Action: A Visual Representation
The distinct mechanisms of this compound and paclitaxel are illustrated in the following signaling pathway diagram.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the effect of compounds on the polymerization of purified tubulin.
Objective: To determine the effect of this compound (S516) and paclitaxel on the rate and extent of microtubule formation in vitro.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound/S516, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate (half-area plates are recommended)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of the test compounds in General Tubulin Buffer.
-
-
Assay Execution:
-
Pre-warm the 96-well plate to 37°C.
-
Pipette 10 µL of the compound dilutions (or vehicle control for untreated wells, and a known inhibitor/promoter as a positive/negative control) into the wells.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
The initial lag phase, the maximum rate of polymerization (Vmax), and the plateau phase can be analyzed to determine the effect of the compounds.
-
In Vitro Microtubule Dynamics Assay by Microscopy
This assay allows for the direct visualization and quantification of the dynamic instability of individual microtubules.
Objective: To measure the effect of this compound and paclitaxel on microtubule growth rate, shortening rate, catastrophe frequency, and rescue frequency.
Materials:
-
Fluorescently labeled tubulin and unlabeled tubulin
-
GMPCPP-stabilized, fluorescently labeled microtubule "seeds"
-
Microscope slides and coverslips
-
Blocking agent (e.g., casein)
-
Antibodies for immobilizing seeds (e.g., anti-rhodamine)
-
Polymerization buffer (e.g., BRB80 supplemented with GTP, an oxygen scavenger system, and ATP)
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with a temperature-controlled stage and a sensitive camera
Procedure:
-
Flow Chamber Preparation:
-
Assemble a flow chamber using a microscope slide and coverslip.
-
Coat the inside of the chamber with antibodies to immobilize the microtubule seeds.
-
Block the surface with a casein solution to prevent non-specific binding.
-
-
Microtubule Seed Immobilization:
-
Introduce the fluorescently labeled GMPCPP-stabilized microtubule seeds into the chamber and allow them to bind to the antibody-coated surface.
-
Wash out unbound seeds.
-
-
Dynamic Microtubule Polymerization:
-
Prepare a polymerization mix containing a low concentration of fluorescently labeled tubulin, a higher concentration of unlabeled tubulin, GTP, and the test compound (this compound or paclitaxel) or vehicle control.
-
Introduce the polymerization mix into the flow chamber.
-
-
Image Acquisition:
-
Place the slide on the TIRF microscope stage, pre-heated to 37°C.
-
Acquire time-lapse images of the growing and shortening microtubules at regular intervals (e.g., every 2-5 seconds) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Generate kymographs (space-time plots) from the time-lapse movies for individual microtubules.
-
From the kymographs, measure the slopes of the lines corresponding to growth and shortening phases to determine the rates.
-
Identify and count the transitions from growth to shortening (catastrophes) and from shortening to growth (rescues) to calculate their frequencies.
-
Conclusion
This compound and paclitaxel represent two distinct approaches to targeting microtubule dynamics for cancer therapy. While paclitaxel stabilizes microtubules and inhibits their dynamic instability, this compound acts as a potent inhibitor of tubulin polymerization, preventing the formation of these crucial cellular structures. The quantitative data and experimental protocols provided in this guide offer a framework for the comparative evaluation of these and other microtubule-targeting agents, aiding in the strategic development of novel anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qeios.com [qeios.com]
- 4. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 5. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Interactome Dynamics during Paclitaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of microtubule dynamics impedes repair of kidney ischemia/reperfusion injury and increases fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. molbiolcell.org [molbiolcell.org]
Validating CKD-516's Anti-Tumor Activity: A Comparative Guide Based on Preclinical Xenograft Models
An Objective Analysis of the Vascular-Disrupting Agent CKD-516 in Preclinical Cancer Models for Researchers and Drug Development Professionals.
Introduction: this compound, also known as Valecobulin, is a novel, water-soluble, small-molecule inhibitor of tubulin polymerization.[1][2][3] It functions as a vascular-disrupting agent (VDA), exerting its anti-tumor effects through a dual mechanism: inducing cell cycle arrest and apoptosis by disrupting microtubule formation in cancer cells, and collapsing existing tumor vasculature to cause extensive tumor necrosis.[1][4] This guide provides a comparative analysis of its anti-tumor activity based on available preclinical data.
Note on Patient-Derived Xenografts (PDX): While Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered a highly predictive preclinical tool, a comprehensive search of publicly available scientific literature did not yield studies evaluating this compound specifically in this model system. The following data and protocols are therefore derived from studies utilizing cell-line-derived xenograft models.
The Gold Standard: Patient-Derived Xenograft (PDX) Models
Patient-Derived Xenograft (PDX) models are established by implanting fresh tumor tissue from a human patient into an immunodeficient mouse. These models are gaining prominence in preclinical oncology research because they maintain the histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment, more faithfully than traditional cell-line-derived xenografts.[5][6] This higher fidelity is believed to improve the prediction of clinical therapeutic responses.[6]
General Experimental Workflow for PDX Studies
The process for developing and utilizing PDX models for drug efficacy testing is a meticulous, multi-step procedure. It involves acquiring patient tissue, implantation into host mice, passaging for cohort expansion, and subsequent treatment response evaluation.
Caption: Generalized workflow for establishing and utilizing PDX models.
This compound: Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, S516. This active compound targets the cellular cytoskeleton by binding to β-tubulin at the colchicine-binding site. This action inhibits the polymerization of tubulin dimers into microtubules.[7] Since microtubules are essential for forming the mitotic spindle during cell division, this disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells and the endothelial cells lining tumor blood vessels.[1][8] The effect on endothelial cells leads to a rapid collapse of the tumor's vascular network, cutting off its supply of oxygen and nutrients.
References
- 1. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma | springermedizin.de [springermedizin.de]
- 2. mdpi.com [mdpi.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
CKD-516: A Comparative Analysis of a Novel Colchicine-Binding Site Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CKD-516, a novel colchicine-binding site inhibitor, with other prominent agents in its class. The following sections detail its mechanism of action, comparative efficacy based on preclinical data, and the experimental protocols utilized in these assessments.
Introduction to this compound and Colchicine-Binding Site Inhibitors
This compound is a water-soluble prodrug of S-516, a potent inhibitor of tubulin polymerization.[1][2][3] Like other colchicine-binding site inhibitors (CBSIs), this compound exerts its anti-cancer effects by binding to the β-tubulin subunit at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] A key feature of many CBSIs, including this compound, is their role as vascular disrupting agents (VDAs). They selectively target the tumor vasculature, leading to a rapid shutdown of blood flow and causing extensive tumor necrosis.[4][5][6]
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its active metabolite S-516, alongside other well-characterized colchicine-binding site inhibitors such as Combretastatin A-4 (CA-4) and ZD6126.
Table 1: In Vitro Cytotoxicity (IC50) of Colchicine-Binding Site Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| S-516 (active form of this compound) | HCT15 | Colorectal Cancer | Data not available in nM | [1] |
| HCT116 | Colorectal Cancer | Data not available in nM | [1] | |
| CT26 | Colorectal Cancer | Data not available in nM | [1] | |
| 3LL | Lung Carcinoma | Data not available in nM | [1] | |
| Combretastatin A-4 (CA-4) | 1A9 | Ovarian Cancer | 3.6 | [7] |
| A549 | Lung Cancer | 12,520 | [7] | |
| HT-29 | Colorectal Cancer | >100,000 | [8] | |
| HCT-116 | Colorectal Cancer | 20 | [9] | |
| MCF-7 | Breast Cancer | Data not available in nM | [10] | |
| ZD6126 (active form N-acetylcolchinol) | HUVEC (non-confluent) | Endothelial Cells | 70 | [11] |
| HUVEC (confluent) | Endothelial Cells | 620 | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| S-516 (active form of this compound) | Turbidity Assay | ~3 | [1] |
| Combretastatin A-4 (CA-4) | Turbidity Assay | ~2-3 | [12] |
| ZD6126 (active form N-acetylcolchinol) | Data not available | Data not available |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | H520 (Lung SqCC) Xenograft | 5 mg/kg, i.p. | 81.2 | [3] |
| Calu-6 (Lung) Xenograft | i.p., every 4 days | Significant inhibition | [13] | |
| A549 (Lung) Xenograft | i.p., every 4 days | Significant inhibition | [13] | |
| H460 (Lung) Xenograft | i.p., every 4 days | Significant inhibition | [13] | |
| Combretastatin A-4 Phosphate (CA-4P) | Various preclinical models | Widely studied | Potent antivascular and antitumor effects | [12] |
| ZD6126 | Various preclinical models | i.p. | Extensive tumor necrosis | [14] |
Mechanism of Action and Signaling Pathway
This compound, through its active metabolite S-516, binds to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic instability of the microtubule network. The compromised microtubule function leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells. As a VDA, this compound also targets tumor endothelial cells, leading to the collapse of the tumor vasculature and subsequent necrosis of the tumor core.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 9. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
CKD-516 Demonstrates Favorable Cross-Resistance Profile in Multi-Drug Resistant Cancer Cell Lines
For Immediate Release
A comprehensive analysis of preclinical data reveals that CKD-516, a novel tubulin polymerization inhibitor, and its active metabolite S516, exhibit a promising cross-resistance profile in multi-drug resistant (MDR) cancer cell lines. Notably, S516 maintains potent cytotoxic activity against cancer cells overexpressing P-glycoprotein (P-gp), a key mechanism of resistance to many conventional chemotherapeutics. This suggests that this compound could be a valuable therapeutic option for patients with tumors that have developed resistance to other anti-cancer agents.
This compound is a vascular disrupting agent (VDA) that targets the tumor vasculature, leading to a shutdown of blood flow and subsequent cancer cell death. Its active metabolite, S516, directly inhibits tubulin polymerization by binding to the colchicine site, which ultimately induces cell cycle arrest in the G2/M phase and triggers apoptosis.[1]
Quantitative Analysis of Cytotoxicity
For a comprehensive comparison, the following table summarizes the reported cytotoxic activities of S516 and other standard chemotherapeutic agents against sensitive and MDR cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Drug | Primary Resistance Mechanism | IC50 (µM) | Reference |
| HCT116 (Human Colon Carcinoma) | Olaparib | N/A (Sensitive Parental Line) | 2.799 | [3] |
| HCT15 (Human Colon Carcinoma) | S516 | P-glycoprotein (P-gp/MDR1) overexpression | Potent cytotoxicity reported | [1][2] |
| HCT15 (Human Colon Carcinoma) | Olaparib | P-glycoprotein (P-gp/MDR1) overexpression | 4.745 | [3] |
Further research is needed to establish a comprehensive panel of IC50 values for this compound/S516 across a wider range of MDR cell lines, including those overexpressing other ABC transporters like MRP1 and BCRP.
Mechanism of Action: Overcoming Resistance
This compound's mechanism of action as a tubulin polymerization inhibitor targeting the colchicine binding site is distinct from that of taxanes (e.g., paclitaxel) and vinca alkaloids, which are well-known substrates for P-gp efflux pumps. This difference in binding site and molecular structure likely contributes to this compound's ability to evade P-gp-mediated resistance.
The signaling pathway initiated by this compound is depicted below:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cross-resistance profile.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HCT116 and HCT15) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
This compound's active metabolite, S516, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of S516 are prepared in culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of S516. Control wells receive medium with the vehicle only.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
5. Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
1. Reagent Preparation:
-
Purified tubulin protein is reconstituted in a polymerization buffer.
-
A stock solution of S516 is prepared.
2. Assay Setup:
-
The assay is performed in a 96-well plate.
-
S516 at various concentrations is added to the wells. Control wells contain the vehicle.
-
The tubulin solution is added to each well.
3. Polymerization and Measurement:
-
The plate is incubated at 37°C to initiate tubulin polymerization.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a temperature-controlled microplate reader.
4. Data Analysis:
-
The rate and extent of tubulin polymerization are determined from the absorbance readings.
-
The inhibitory effect of S516 is quantified by comparing the polymerization curves of treated samples to the control.
The following diagram illustrates a typical workflow for evaluating the cross-resistance profile of a compound like this compound.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses a favorable cross-resistance profile, particularly in cancer cells that overexpress P-glycoprotein. Its distinct mechanism of action as a tubulin polymerization inhibitor at the colchicine binding site allows it to circumvent a common mechanism of resistance to other microtubule-targeting agents. These findings warrant further investigation of this compound in a broader range of multi-drug resistant tumor models to fully elucidate its clinical potential in treating refractory cancers.
References
- 1. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Phase I Clinical Trials for Vascular Disrupting Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a meta-analysis of Phase I clinical trial data for key vascular disrupting agents (VDAs). It offers a comparative look at their performance, safety profiles, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Vascular disrupting agents represent a promising class of anticancer therapies that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] This guide synthesizes findings from various Phase I clinical trials to offer a comparative overview of prominent VDAs, focusing on quantitative data regarding their safety and preliminary efficacy.
Comparative Efficacy and Safety of Vascular Disrupting Agents in Phase I Trials
The following tables summarize the key outcomes from Phase I clinical trials of several tubulin-binding and flavonoid-based vascular disrupting agents. These trials were designed to primarily assess the safety, determine the maximum tolerated dose (MTD), and characterize the pharmacokinetic profiles of these novel agents.
Tubulin-Binding Agents
Tubulin-binding VDAs function by inhibiting the polymerization of tubulin in endothelial cells, leading to cytoskeletal changes, increased vascular permeability, and eventual vascular collapse within the tumor.[2][3]
| Agent (Prodrug) | No. of Patients | Dose Range | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Objective Response Rate (ORR) | Stable Disease (SD) | Citation(s) |
| Combretastatin A4 Phosphate (CA4P) / Fosbretabulin | 37 | 6 - 75 mg/m²/day (daily for 5 days) | 52 mg/m² (RP2D) | Severe tumor pain, syncope, dyspnea, hypoxia | 1 Partial Response (PR) | 14 patients | [4] |
| 25 | 18 - 90 mg/m² (single dose) | ≤60 mg/m² (MTD) | Acute coronary syndrome, tumor pain | 1 Complete Response (CR) | Not Specified | [5] | |
| 25 | 20 - 85 mg/m² (single or multiple doses) | 65 mg/m² (MTD) | Not explicitly stated, but 5% of AEs were Grade III-IV | Not Specified | Not Specified | [6] | |
| 16 (in combination with Carboplatin) | 27 - 36 mg/m² | Not established due to toxicity | Thrombocytopenia, neutropenia | No objective responses | 6 patients | [7] | |
| OXi4503 (Combretastatin A1 Phosphate) | 43 | 0.06 - 15.4 mg/m² | 11 - 14 mg/m² (RP2D) | Not Specified | 1 Partial Response (RECIST), 1 CA125 response | Not Specified | [6] |
| ZD6126 | 44 | 5 - 112 mg/m² | 80 mg/m² | Abdominal pain, cardiac events (myocardial ischemia, elevated troponins, decreased LVEF) | Not Specified | Not Specified | [4][7] |
Flavonoid-Based Agents
Flavonoid-based VDAs are thought to induce an inflammatory response within the tumor microenvironment, leading to cytokine production and subsequent damage to the tumor vasculature.[8][9]
| Agent | No. of Patients | Dose Range | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Objective Response Rate (ORR) | Stable Disease (SD) | Citation(s) |
| Vadimezan (ASA404) | 5 (in a study prematurely terminated) | 900 - 1800 mg/m² | Not determined | Not determined due to early termination | Not determined | Not determined | [10] |
Experimental Protocols
The methodologies employed in Phase I clinical trials of VDAs share common elements focused on safety, pharmacokinetics, and pharmacodynamics.
Generalized Phase I Trial Protocol for a Vascular Disrupting Agent
-
Patient Population: Patients with advanced, refractory solid tumors for whom standard therapies have failed.[4][5]
-
Study Design: Open-label, dose-escalation studies are common.[4][6] Patients are typically enrolled in cohorts and receive escalating doses of the VDA to determine the MTD.
-
Drug Administration: VDAs are generally administered as intravenous infusions over a short period (e.g., 10 minutes).[4][5] Dosing schedules can vary, including single doses, daily doses for a set number of days, or weekly infusions, with treatment cycles typically lasting 21 or 28 days.[4][11]
-
Safety and Toxicity Assessment: Patients are closely monitored for adverse events (AEs), which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities are identified to establish the MTD.[7]
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points after drug administration to determine the pharmacokinetic profile of the agent and its metabolites. This includes measuring parameters like the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[4][5]
-
Pharmacodynamic and Efficacy Assessment: The biological effects of the VDA on tumor vasculature are often assessed using imaging techniques like Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to measure changes in tumor blood flow and permeability.[4][5] Tumor response is evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).[6]
Signaling Pathways and Experimental Workflow
Mechanism of Action of Tubulin-Binding Vascular Disrupting Agents
The following diagram illustrates the proposed signaling pathway initiated by tubulin-binding VDAs in tumor endothelial cells.
Caption: Signaling pathway of tubulin-binding VDAs in tumor endothelial cells.
General Workflow of a Phase I Clinical Trial for a Vascular Disrupting Agent
This diagram outlines the typical progression of a Phase I clinical trial for a VDA, from patient enrollment to data analysis.
Caption: Workflow of a typical Phase I clinical trial for a vascular disrupting agent.
References
- 1. ASA404 Vascular Disrupting Agent for Solid Tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novctrd.com [novctrd.com]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of CKD-516: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Investigational Vascular Disrupting Agent CKD-516
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This compound, an investigational vascular disrupting agent developed by Chong Kun Dang Pharmaceutical, requires meticulous handling and disposal due to its potent biological activity and potential hazards. As a compound under clinical investigation for treating advanced solid tumors, its comprehensive safety profile, including a specific Safety Data Sheet (SDS), is not publicly available. Therefore, it is crucial to handle this compound as a potent, potentially hazardous substance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, based on best practices for managing investigational and cytotoxic pharmaceutical waste. Crucially, all procedures outlined below must be reviewed and approved by your institution's Environmental Health and Safety (EHS) department before implementation.
Immediate Safety and Identification Protocol
The first and most critical step is to treat this compound with the caution required for a hazardous compound. The absence of a publicly available SDS necessitates a conservative approach to its management.
Personal Protective Equipment (PPE):
Due to the potent nature of vascular disrupting agents, a comprehensive suite of PPE is mandatory when handling this compound in any form (solid powder, solutions, or contaminated materials).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. |
| Body Protection | A disposable, solid-front, back-closing chemotherapy gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or creating solutions. | Minimizes the risk of inhaling aerosolized particles. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and all associated materials must be managed as hazardous pharmaceutical waste. Under no circumstances should this material be disposed of down the drain or in the regular trash.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all materials that have come into contact with this compound.
-
This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated consumables (e.g., bench paper, wipes).
-
All used PPE.
-
2. Use of Designated Hazardous Waste Containers:
-
Utilize only EHS-approved hazardous waste containers. These are typically color-coded (e.g., black for pharmaceutical waste) and made of a material compatible with the waste.
-
The container must be in good condition with a secure, leak-proof lid.
3. Labeling of Hazardous Waste:
-
Clearly label the waste container with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (Investigational Vascular Disrupting Agent)".
-
The date of waste accumulation.
-
The specific contents (e.g., "Solid this compound," "Aqueous solution of this compound," "Contaminated PPE").
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be clearly marked and away from general laboratory traffic.
5. Arranging for Waste Pickup:
-
Once the container is full or the waste is ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Follow all institutional procedures for waste manifest documentation.
The following diagram illustrates the logical workflow for the disposal of this compound.
Essential Safety and Logistical Information for Handling CKD-516
Disclaimer: A specific Material Safety Data Sheet (MSDS) for CKD-516 is not publicly available. This compound, also known as Valecobulin hydrochloride, is identified as a potent β-tubulin polymerization inhibitor.[1][2][3] Due to its potency, this compound requires careful handling in a laboratory environment to minimize exposure risk. The following guidelines are based on established best practices for the safe handling of potent pharmaceutical compounds in a research setting.[4][5][6][7][8]
Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before handling this compound to determine the appropriate level of personal protective equipment for each specific laboratory procedure. The following table provides recommendations for PPE based on the activity being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder Form) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable solid-front laboratory coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | The handling of potent powders presents a high risk of aerosolization and inhalation. Comprehensive respiratory and skin protection is crucial to prevent exposure.[5][7] |
| Solution Preparation and Handling | - Certified chemical fume hood- Standard laboratory coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | While the risk of aerosolization is reduced when handling solutions, protection against splashes and spills remains a primary concern.[5] |
| In-vivo Dosing | - Laboratory coat- Safety glasses- Gloves | Standard PPE is required to prevent incidental skin contact with the compound during in-vivo procedures. |
Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Pre-Experiment Preparation
-
Review Safety Information: Before beginning any work, consult all available safety literature and perform a detailed risk assessment for the planned experiment.
-
Prepare the Work Area:
-
All manipulations of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood.
-
Thoroughly decontaminate the work surface before and after each use.
-
Ensure a spill kit, appropriate for the quantities of this compound being handled, is readily accessible.
-
Weighing and Reconstitution
-
Don Appropriate PPE: Adhere to the PPE recommendations outlined in the table above for handling potent powders.
-
Weighing:
-
Conduct all weighing procedures inside a certified chemical fume hood or a balance enclosure to contain any airborne particles.
-
Utilize a dedicated set of weighing instruments (e.g., spatula, weigh paper/boat).
-
Clean all instruments with a suitable solvent immediately following use.
-
-
Reconstitution:
-
To prevent splashing, add the solvent to the vial containing the this compound powder in a slow and controlled manner.
-
Securely cap the vial and use a vortex or sonicator to ensure the compound is completely dissolved.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
The proper disposal of this compound and all materials contaminated with it is critical to prevent environmental release and accidental exposure. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Arrange for disposal through a certified hazardous waste management vendor. | To ensure the contained and proper disposal of a potent chemical, preventing its release into the environment. |
| Contaminated Labware (vials, pipette tips, etc.) | - Collect in a designated, puncture-resistant, and sealed container.- Clearly label the container as "Hazardous Waste" and include the name of the compound. | To mitigate the risk of accidental exposure from contaminated sharps and other laboratory equipment. |
| Contaminated PPE (gloves, lab coat, etc.) | - Remove PPE carefully to avoid self-contamination.- Place all used PPE into a sealed bag or container labeled as hazardous waste. | To contain any residual compound on protective equipment and prevent exposure during the waste handling process. |
| Aqueous Waste (from dilutions, etc.) | - Collect in a sealed and clearly labeled container.- Do not mix with other waste streams unless chemical compatibility has been confirmed. | To ensure the safe and proper segregation and disposal of liquid hazardous waste. |
Spill Response
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Immediately clear the affected area of all personnel.
-
Alert: Notify your supervisor and the institution's environmental health and safety office.
-
Secure: Restrict access to the spill area to prevent further exposure.
-
Assess: Evaluate the nature and extent of the spill. For this compound, which is a hydrochloride salt, consult the MSDS for hydrochloric acid for immediate hazard information.[9][10][11][12][13]
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.
-
For powder spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Clean the area with an appropriate deactivating solution or soap and water.
-
For liquid spills: Absorb the spill using an inert material such as vermiculite or sand. Collect the absorbent material in a sealed container for disposal.
-
Thoroughly decontaminate the spill area after the initial clean-up.
-
Spill Response Decision Diagram
Caption: A decision tree outlining the appropriate response to a this compound spill.
References
- 1. Valecobulin hydrochloride|cas 1240321-53-2| DC Chemicals [dcchemicals.com]
- 2. Valecobulin hydrochloride | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. fishersci.com [fishersci.com]
- 10. jcichem.com [jcichem.com]
- 11. sds.chemtel.net [sds.chemtel.net]
- 12. engropolymer.com [engropolymer.com]
- 13. westlake.com [westlake.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
